molecular formula C23H25ClF3N5O B609693 NVS-PAK1-1 CAS No. 1783816-74-9

NVS-PAK1-1

Cat. No.: B609693
CAS No.: 1783816-74-9
M. Wt: 479.93
InChI Key: OINGHOPGNMYCAB-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVS-PAK1-1 is an allosteric inhibitor of p21-activated kinase 1 (PAK1), a non-receptor serine/threonine kinase involved in tumorigenesis (Kd = 7 nM). It has an IC50 value of 5.2 nM in a PAK1 dephosphorylation assay. This compound is selective for PAK1 over PAK2 (Kd = 400 nM) and over a panel of 442 kinases, where it did not inhibit any other kinases by greater than 80%.1,2 It inhibits phosphorylation of MEK Ser289 when used at concentrations ranging from 6 to 20 µM but does not inhibit proliferation of Su86.86 cells at concentrations lower than 2 µM. See the Structural Genomics Consortium (SGC) website for more information.>This compound is a a specific allosteric PAK1 inhibitor.

Properties

IUPAC Name

(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClF3N5O/c1-13(2)28-23(33)31-8-7-16(11-31)29-22-17-9-14(24)3-5-19(17)32(12-21(26)27)20-6-4-15(25)10-18(20)30-22/h3-6,9-10,13,16,21H,7-8,11-12H2,1-2H3,(H,28,33)(H,29,30)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINGHOPGNMYCAB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)N1CC[C@@H](C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClF3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NVS-PAK1-1: A Deep Dive into its Allosteric Inhibition of PAK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NVS-PAK1-1, a potent and highly selective allosteric inhibitor of p21-activated kinase 1 (PAK1). This document details its molecular interactions, downstream signaling effects, and key experimental data, offering valuable insights for researchers in oncology, neurodegenerative diseases, and other fields where PAK1 signaling is implicated.

Core Mechanism of Action: Allosteric Inhibition

This compound functions as a potent and selective allosteric inhibitor of PAK1.[1][2][3] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound binds to a distinct, allosteric site on the PAK1 enzyme. This allosteric binding induces a conformational change in the kinase, rendering it inactive. This mechanism of action contributes to its high selectivity for PAK1 over other kinases, including other members of the PAK family.[4][5]

The inhibition is ATP-competitive, which is likely an indirect consequence of the DFG-out binding conformation induced by the allosteric compound, making it incompatible with ATP binding.[4]

Quantitative Analysis of Potency and Selectivity

This compound demonstrates exceptional potency against PAK1 with a remarkable selectivity profile. The following tables summarize the key quantitative data gathered from various biochemical and cellular assays.

Target Assay Metric Value (nM) Reference
Dephosphorylated PAK1Caliper AssayIC505[1][2][4]
Phosphorylated PAK1Caliper AssayIC506[4][5]
PAK1DiscoverX Kinome ScanKd7[3][4][6]
Dephosphorylated PAK2Caliper AssayIC50270[4]
Phosphorylated PAK2Caliper AssayIC50720[4]
PAK2DiscoverX Kinome ScanKd400[2][3][6][7]

Table 1: In Vitro Potency of this compound against PAK1 and PAK2.

Cell Line Assay Metric Value (µM) Conditions Reference
Su86.86 (Pancreatic Carcinoma)Proliferation AssayIC502Inhibition of both PAK1 and partial inhibition of PAK2[2][4]
Su86.86 with shPAK2Proliferation AssayIC500.21PAK2 downregulated[2][4]
MS02 (Murine Schwannoma)Proliferation AssayIC504.772-hour treatment[8][9]
HEI-193 (Human Schwannoma)Proliferation AssayIC506.272-hour treatment[8][9]
Su86.86 with shPAK2MEK S289 PhosphorylationIC500.21-[4]

Table 2: Cellular Activity of this compound.

This compound exhibits over 50-fold selectivity for PAK1 over PAK2 in biochemical assays.[5] A kinome scan against 442 kinases at a concentration of 10 µM revealed exquisite selectivity, with a selectivity score (S10) of 0.003.[4] Furthermore, it showed no significant cross-reactivity against a panel of 53 proteases, 22 receptors, and 28 bromodomains.[4]

Downstream Signaling Pathway Inhibition

PAK1 is a critical node in numerous signaling pathways that regulate cell proliferation, survival, and motility.[4][10] this compound, by inhibiting PAK1, effectively suppresses these downstream pathways. One of the key downstream effects is the inhibition of the phosphorylation of MEK1 at Ser289.[2][4][6][7] However, this inhibition is observed at concentrations that inhibit both PAK1 and PAK2 (6-20 µM) in cells with high levels of both kinases.[2][4] In cells where PAK2 is downregulated, this compound inhibits MEK phosphorylation at a much lower concentration.[4]

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak1 PAK1 cluster_downstream Downstream Effectors RAC1 RAC1 PAK1 PAK1 RAC1->PAK1 CDC42 CDC42 CDC42->PAK1 MEK1 MEK1 PAK1->MEK1 phosphorylates (S289) ERK ERK MEK1->ERK Proliferation Cell Proliferation ERK->Proliferation NVS_PAK1_1 This compound NVS_PAK1_1->PAK1 allosterically inhibits Caliper_Assay_Workflow start Start compound Dispense this compound (50 nL) start->compound enzyme Add PAK1 Enzyme (4.5 µL) compound->enzyme preincubation Pre-incubate (60 min, 30°C) enzyme->preincubation reaction_start Add Peptide/ATP Solution (4.5 µL) preincubation->reaction_start incubation Incubate (60 min, 30°C) reaction_start->incubation stop Add Stop Solution (16 µL) incubation->stop read Read on Caliper LC3000 stop->read analysis Calculate IC50 read->analysis end End analysis->end Selectivity_Logic cluster_targets Potential Targets cluster_effects Biological Effects NVS_PAK1_1 This compound PAK1 PAK1 NVS_PAK1_1->PAK1 Binds Allosterically PAK2 PAK2 NVS_PAK1_1->PAK2 OtherKinases Other Kinases (442) NVS_PAK1_1->OtherKinases HighPotency High Potency Inhibition PAK1->HighPotency LowPotency Low Potency Inhibition PAK2->LowPotency NoEffect No Significant Inhibition OtherKinases->NoEffect

References

NVS-PAK1-1: A Selective Allosteric Inhibitor of PAK1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of NVS-PAK1-1, a potent and highly selective allosteric inhibitor of p21-activated kinase 1 (PAK1). This document consolidates key data on its mechanism of action, in vitro and in-cell potency, selectivity profile, and relevant experimental methodologies, serving as a vital resource for professionals in biomedical research and drug discovery.

Introduction to PAK1 and the Rationale for Selective Inhibition

P21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial effectors for the Rho GTPases, RAC1 and CDC42.[1] The PAK family is divided into two groups, with Group I comprising PAK1, PAK2, and PAK3, and Group II consisting of PAK4, PAK5, and PAK6.[1] PAK1, in particular, is a key signaling node downstream of integrins and receptor tyrosine kinases, playing a significant role in a multitude of cellular processes including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1] Its dysregulation, often through overexpression or hyperactivation, has been implicated in various cancers and neurodegenerative disorders such as Alzheimer's and Huntington's diseases.[1]

While the therapeutic potential of targeting PAKs is considerable, the high degree of homology within the kinase domains of Group I PAKs presents a significant challenge for the development of isoform-selective inhibitors.[2] This is particularly critical as studies have suggested that inhibiting PAK2 may lead to toxicity.[2] this compound emerges as a valuable chemical probe due to its remarkable selectivity for PAK1, offering a tool to dissect the specific functions of PAK1 and a potential starting point for the development of targeted therapies.[2][3]

Mechanism of Action

This compound is a potent, allosteric inhibitor of PAK1.[4][5] Unlike traditional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, this compound occupies a novel allosteric site.[6] Co-crystal structures of closely related analogs reveal that it binds to a pocket formed in the "DFG-out" conformation of the kinase, beneath the αC helix.[2][3] This allosteric binding indirectly competes with ATP binding, leading to the inhibition of kinase activity.[1] This unique mechanism of action is the basis for its exceptional selectivity.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency against PAK Family Kinases
TargetAssay TypeParameterValue (nM)Reference(s)
Dephosphorylated PAK1Caliper AssayIC505[1][4]
Phosphorylated PAK1Caliper AssayIC506[1][7]
PAK1KINOMEscanKd7[1][8]
Dephosphorylated PAK2Caliper AssayIC50270[1]
Phosphorylated PAK2Caliper AssayIC50720[1]
PAK2KINOMEscanKd400[5][8]
Table 2: Cellular Activity of this compound
Cell LineAssayParameterValue (µM)NotesReference(s)
Su86.86PAK1 Autophosphorylation (S144)Inhibition0.25Potent inhibition of direct target.[1]
Su86.86 (shPAK2)MEK S289 PhosphorylationIC500.21Inhibition of downstream signaling.[1]
Su86.86ProliferationIC502Inhibition of proliferation at higher concentrations due to partial PAK2 inhibition.[1][5]
Su86.86 (shPAK2)ProliferationIC500.21Increased potency in PAK2-depleted cells.[1][9]
MS02 (murine schwannoma)ProliferationIC504.7[10][11]
HEI-193 (human schwannoma)ProliferationIC506.2[10][11]
Table 3: Selectivity Profile of this compound
Assay TypePanel SizeConcentrationSelectivity Score (S10)Key FindingsReference(s)
KINOMEscan™442 kinases10 µM0.003Exquisitely selective; no other kinases inhibited by >80%.[1][8][12]
Protease Panel53 proteases10 µM-No cross-reactivity.[1]
Receptor Panel22 receptors> 13 µM-Closest off-target was Phosphodiesterase 4D with an IC50 > 13 µM.[1]
Bromodomain Panel28 bromodomains--No cross-reactivity.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling context of PAK1 and a typical experimental workflow for assessing this compound activity.

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak1 PAK1 cluster_downstream Downstream Signaling Integrins Integrins RAC1/CDC42 RAC1/CDC42 Integrins->RAC1/CDC42 Receptor Tyrosine Kinases Receptor Tyrosine Kinases Receptor Tyrosine Kinases->RAC1/CDC42 PAK1 PAK1 RAC1/CDC42->PAK1 MAPK Pathway MAPK Pathway PAK1->MAPK Pathway AKT Pathway AKT Pathway PAK1->AKT Pathway WNT Pathway WNT Pathway PAK1->WNT Pathway Cytoskeletal Dynamics Cytoskeletal Dynamics PAK1->Cytoskeletal Dynamics Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation Apoptosis Regulation Apoptosis Regulation AKT Pathway->Apoptosis Regulation WNT Pathway->Cell Proliferation Cytoskeletal Dynamics->Cell Proliferation NVS_PAK1_1 This compound NVS_PAK1_1->PAK1 Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Compound_Prep This compound Serial Dilution Kinase_Assay Caliper Kinase Assay (Recombinant PAK1/PAK2) Compound_Prep->Kinase_Assay Selectivity_Screen KINOMEscan (442 Kinases) Compound_Prep->Selectivity_Screen IC50_Calc IC50 Determination Kinase_Assay->IC50_Calc Kd_Calc Kd Determination Selectivity_Screen->Kd_Calc Cell_Culture Cell Line Culture (e.g., Su86.86) Treatment Treat with this compound Cell_Culture->Treatment Western_Blot Western Blot for p-PAK1, p-MEK Treatment->Western_Blot Proliferation_Assay MTT/CellTiter-Glo Assay Treatment->Proliferation_Assay Target_Engagement Cellular IC50 Western_Blot->Target_Engagement Phenotypic_Effect Proliferation IC50 Proliferation_Assay->Phenotypic_Effect

References

NVS-PAK1-1: A Deep Dive into the Allosteric Inhibition of p21-Activated Kinase 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). PAK1 is a key signaling node in numerous cellular processes, including cell adhesion, cytoskeletal dynamics, proliferation, and survival. Its aberrant activation is implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This compound represents a significant tool for dissecting PAK1 signaling and a promising starting point for drug discovery efforts.

Core Concepts: Mechanism of Allosteric Inhibition

This compound functions as an allosteric inhibitor, binding to a site on the PAK1 enzyme distinct from the ATP-binding pocket. This binding induces a conformational change in the kinase, specifically stabilizing the 'DFG-out' conformation, which is incompatible with ATP binding and subsequent phosphotransfer. This indirect, non-ATP competitive mechanism of inhibition contributes to the high selectivity of this compound for PAK1.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound
TargetAssay TypeParameterValue (nM)Notes
Dephosphorylated PAK1Caliper AssayIC505Potent inhibition of the inactive form of the enzyme.[1][2][3][4]
Phosphorylated PAK1Caliper AssayIC506Similar high potency against the active, phosphorylated form of PAK1.[1][3][4]
PAK1DiscoverX KINOMEscanKd7High binding affinity, consistent with IC50 values.[1][5][6][7][8][9]
Dephosphorylated PAK2Caliper AssayIC50270Over 54-fold selectivity for PAK1 over dephosphorylated PAK2.[1]
Phosphorylated PAK2Caliper AssayIC50720Increased selectivity for PAK1 over the activated form of PAK2.[1]
PAK2DiscoverX KINOMEscanKd400Demonstrates good binding selectivity for PAK1 over PAK2.[2][5][6][7][8][9][10]
Table 2: Cellular Activity of this compound
Cell LineAssay TypeParameterValue (µM)Notes
Su86.86 (pancreatic duct carcinoma)Autophosphorylation Inhibition (S144)IC500.25Potent inhibition of PAK1 activation in a cellular context.[1]
Su86.86Proliferation InhibitionIC502Inhibition of cell growth is observed at higher concentrations, likely due to the need to inhibit both PAK1 and partially PAK2.[1][2][7]
Su86.86 with shPAK2Proliferation InhibitionIC500.21Increased sensitivity to this compound when PAK2 is knocked down, highlighting the inhibitor's primary target.[1]
Su86.86MEK1 (S289) Phosphorylation Inhibition-6 - 20Inhibition of this downstream substrate requires concentrations that inhibit both PAK1 and PAK2.[1][2][7][9][10]
MS02 (murine schwannoma)Proliferation InhibitionIC504.7[11]
HEI-193 (human schwannoma)Proliferation InhibitionIC506.2[11]
MCF7 (breast cancer)Proliferation InhibitionEC5011.8[12]
OVCAR3 (ovarian cancer)Proliferation InhibitionEC508.9[12]
Table 3: Selectivity Profile of this compound
Assay TypePanel SizeConcentrationSelectivity Score (S10)Key Findings
DiscoverX KINOMEscan442 kinases10 µM0.003Exquisitely selective for PAK1.[1][5]
Novartis Panel27 receptors10 µM-Inactive against the majority of receptors tested.[1]
Protease Panel53 proteases10 µM-No significant cross-reactivity.[1]
Bromodomain Panel28 bromodomains10 µM-No significant cross-reactivity.[1]

Signaling Pathway

The following diagram illustrates the central role of PAK1 in cellular signaling and the point of intervention for this compound.

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak1 PAK1 Regulation cluster_downstream Downstream Effectors & Cellular Processes RTK Receptor Tyrosine Kinases (e.g., EGFR) Grb2_Nck Grb2 / Nck RTK->Grb2_Nck Ras Ras RTK->Ras GPCR GPCRs Rac_Cdc42 Rac / Cdc42 (GTP-bound) GPCR->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 PI3K PI3K Ras->PI3K PI3K->Rac_Cdc42 PAK1_inactive PAK1 (Inactive Dimer) Rac_Cdc42->PAK1_inactive Activation PAK1_active PAK1 (Active Monomer) PAK1_inactive->PAK1_active Autophosphorylation (S144, T423) Cytoskeleton Cytoskeletal Remodeling (LIMK, MLCK, Filamin A) PAK1_active->Cytoskeleton Proliferation Cell Proliferation (Raf-1, MEK1, ERK) PAK1_active->Proliferation Survival Cell Survival (BAD, Bcl-2) PAK1_active->Survival NVS_PAK1_1 This compound NVS_PAK1_1->PAK1_inactive Allosteric Inhibition Motility Cell Motility Cytoskeleton->Motility Gene_Expression Gene Expression Proliferation->Gene_Expression Survival->Gene_Expression

PAK1 Signaling and this compound Inhibition

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Caliper Kinase Assay (In Vitro Potency)

This electrophoretic mobility shift assay is used to measure the inhibition of PAK1 kinase activity.

Materials:

  • Recombinant human PAK1 (expressed in E. coli)

  • Peptide substrate for PAK1

  • ATP

  • This compound and control compounds

  • Stop solution

  • 384-well microtiter plates

  • Caliper LC3000 workstation (PerkinElmer)

Protocol:

  • Prepare serial dilutions of this compound (typically an 8-point dose-response curve) in DMSO.

  • Dispense 50 nL of the compound solutions into the wells of a 384-well plate.

  • Add 4.5 µL of the PAK1 enzyme solution to each well.

  • Pre-incubate the plate at 30°C for 60 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 4.5 µL of a solution containing the peptide substrate and ATP.

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Terminate the reaction by adding 16 µL of stop solution.

  • Analyze the plate on a Caliper LC3000 workstation to measure the formation of the phosphorylated product.

  • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

  • Determine IC50 values by fitting the dose-response data to a non-linear regression model.[1][2][7]

Caliper_Assay_Workflow start Start dispense_compound Dispense this compound (50 nL in 384-well plate) start->dispense_compound add_enzyme Add PAK1 Enzyme Solution (4.5 µL) dispense_compound->add_enzyme pre_incubate Pre-incubate (60 min at 30°C) add_enzyme->pre_incubate initiate_reaction Initiate Reaction (Add 4.5 µL Substrate/ATP) pre_incubate->initiate_reaction incubate_reaction Incubate (60 min at 30°C) initiate_reaction->incubate_reaction terminate_reaction Terminate Reaction (Add 16 µL Stop Solution) incubate_reaction->terminate_reaction analyze Analyze on Caliper LC3000 terminate_reaction->analyze calculate Calculate % Inhibition and IC50 analyze->calculate end End calculate->end KINOMEscan_Workflow start Start prepare_reagents Prepare DNA-tagged Kinase, Immobilized Ligand, and this compound start->prepare_reagents incubation Incubate Kinase, Ligand, and this compound Together prepare_reagents->incubation competition Competition for Binding to Kinase Active Site incubation->competition wash Wash Unbound Kinase competition->wash quantify Quantify Bound Kinase via qPCR wash->quantify calculate Calculate Kd from Dose-Response Curve quantify->calculate end End calculate->end Autophosphorylation_Assay_Workflow start Start seed_cells Seed Su86.86 Cells (500,000 cells/well) start->seed_cells treat_cells Treat with this compound or DMSO seed_cells->treat_cells lyse_cells Lyse Cells and Quantify Protein treat_cells->lyse_cells sds_page SDS-PAGE and Western Blot lyse_cells->sds_page probe_phospho Probe with anti-phospho-PAK1 (S144) sds_page->probe_phospho probe_total Probe with anti-total-PAK1 probe_phospho->probe_total detect_quantify Detect and Quantify Band Intensities probe_total->detect_quantify end End detect_quantify->end

References

NVS-PAK1-1: A Technical Guide to a Selective Allosteric PAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). This document details its mechanism of action, biochemical and cellular activity, selectivity profile, and its role in cell signaling, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Concepts: Introduction to PAK1 and this compound

P21-activated kinases (PAKs) are a family of serine/threonine kinases that are critical effectors of the Rho family of small GTPases, primarily Cdc42 and Rac1.[1] The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). PAK1, a member of Group I, is a key regulator of numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1] Its dysregulation has been implicated in various diseases, including cancer and neurological disorders.[1][2]

This compound is a potent and highly selective, allosteric inhibitor of PAK1.[3][4] Unlike traditional ATP-competitive inhibitors, this compound binds to a pocket formed in the "DFG-out" conformation of the kinase, leading to its inhibitory effect.[1][5] This allosteric mechanism contributes to its remarkable selectivity for PAK1 over other kinases, including the closely related PAK2.[5] A structurally related inactive compound, NVS-PAK1-C, is available to serve as a negative control in experiments.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound

TargetAssayParameterValue (nM)Reference
Dephosphorylated PAK1Caliper AssayIC₅₀5[1][3]
Phosphorylated PAK1Caliper AssayIC₅₀6[1]
PAK1Dephosphorylation AssayIC₅₀5.2[7]
PAK1DiscoverX KINOMEscanKd7[1][8]
Dephosphorylated PAK2Caliper AssayIC₅₀270[1]
Phosphorylated PAK2Caliper AssayIC₅₀720[1]
PAK2DiscoverX KINOMEscanKd400[4][7][9]

Table 2: Cellular Activity of this compound

Cell LineAssayParameterValue (µM)ConditionsReference
Su86.86PAK1 Autophosphorylation (S144)Inhibition0.25-[1]
Su86.86MEK1 Phosphorylation (S289)Inhibition6 - 20-[1][4][7]
Su86.86 (PAK2 shRNA)MEK1 Phosphorylation (S289)IC₅₀0.21PAK2 knockdown[1][4]
Su86.86ProliferationIC₅₀25-day treatment[1][4]
Su86.86 (PAK2 shRNA)ProliferationIC₅₀0.21PAK2 knockdown[1][4]
MS02 (murine schwannoma)ProliferationIC₅₀4.772-hour treatment[2]
HEI-193 (human schwannoma)ProliferationIC₅₀6.272-hour treatment[2]
MCF7ProliferationEC₅₀11.896-hour treatment[5]
OVCAR3ProliferationEC₅₀8.996-hour treatment[5]

Table 3: Selectivity Profile of this compound

Target PanelConcentrationResultReference
442 Kinases (KINOMEscan)10 µMSelectivity Score (S10) = 0.003; No other kinase inhibited >80%[1][7][8]
53 Proteases10 µMNo cross-reactivity[1]
22 Receptors>13 µMIC₅₀ > 13 µM against closest off-target (Phosphodiesterase 4D)[1]
28 Bromodomains10 µMNo cross-reactivity[1]
CYP450s (3A4, 2D6, 2C9)>13.2 µMNo significant inhibition[8]

Signaling Pathways and Mechanism of Action

This compound functions by inhibiting the kinase activity of PAK1, thereby blocking downstream signaling cascades.

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak PAK1 cluster_downstream Downstream Effectors Rac1_Cdc42 Rac1 / Cdc42 (Active GTP-bound) PAK1 PAK1 Rac1_Cdc42->PAK1 Activation PAK1->PAK1 MEK1 MEK1 (Ser289) PAK1->MEK1 Phosphorylation Cytoskeleton Cytoskeletal Rearrangement PAK1->Cytoskeleton NVS_PAK1_1 This compound NVS_PAK1_1->PAK1 Allosteric Inhibition ERK ERK MEK1->ERK Activation Proliferation Cell Proliferation & Survival ERK->Proliferation

PAK1 Signaling Pathway and Inhibition by this compound.

Key Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Kinase Assay (Caliper Assay)

This assay measures the inhibition of PAK1 kinase activity.[4][9]

Materials:

  • 384-well microtiter plates

  • Recombinant PAK1 (expressed in E. coli)

  • This compound compound solutions (8-point dose response in 90% DMSO)

  • Peptide substrate

  • ATP solution

  • Stop solution

  • Caliper LC3000 workstation

Protocol:

  • Add 50 nL of the this compound compound solution to each well of a 384-well plate.

  • Add 4.5 µL of the enzyme (PAK1) solution to each well.

  • Pre-incubate the plate at 30°C for 60 minutes.

  • Initiate the kinase reaction by adding 4.5 µL of the peptide/ATP solution to each well.

  • Incubate the reaction at 30°C for 60 minutes.

  • Terminate the reaction by adding 16 µL of the stop solution to each well.

  • Analyze the plate on a Caliper LC3000 workstation to measure product formation via a microfluidic mobility shift assay.

  • Calculate IC₅₀ values from the percent inhibition at different compound concentrations using non-linear regression analysis.

Caliper_Assay_Workflow A Dispense this compound (50 nL) B Add PAK1 Enzyme (4.5 µL) A->B C Pre-incubate (30°C, 60 min) B->C D Add Peptide/ATP Solution (4.5 µL) C->D E Incubate (30°C, 60 min) D->E F Add Stop Solution (16 µL) E->F G Read on Caliper LC3000 F->G H Calculate IC50 G->H

Workflow for the In Vitro Caliper Kinase Assay.
Kinase Selectivity Profiling (KINOMEscan™)

This competition binding assay assesses the selectivity of this compound against a large panel of kinases.[1][10]

Materials:

  • DNA-tagged kinases

  • Immobilized, non-selective, ATP-competitive ligand

  • This compound

  • Quantitative PCR (qPCR) reagents and instrument

Protocol:

  • A panel of DNA-tagged kinases is incubated with an immobilized, non-selective, ATP-competitive ligand.

  • In parallel, the kinase panel is incubated with the immobilized ligand in the presence of this compound (e.g., at 1 µM or 10 µM).

  • Kinases that do not bind to the immobilized ligand (due to binding of this compound) are washed away.

  • The amount of kinase bound to the solid support is quantified using qPCR of the attached DNA tag.

  • The results are reported as percent of control, and Kd values can be determined from dose-response curves.

KINOMEscan_Workflow cluster_control Control cluster_test Test A DNA-tagged Kinase + Immobilized Ligand B Kinase Binds A->B E Wash away unbound kinase B->E C DNA-tagged Kinase + Immobilized Ligand + This compound D This compound competes for binding C->D D->E F Quantify bound kinase via qPCR E->F G Determine % of control and Kd F->G

Workflow for KINOMEscan™ Selectivity Profiling.
Cellular PAK1 Autophosphorylation Assay

This Western blot-based assay measures the ability of this compound to inhibit PAK1 activity within cells.[1]

Materials:

  • Su86.86 pancreatic carcinoma cells

  • This compound

  • Cell lysis buffer

  • SDS-PAGE gels and transfer apparatus

  • Primary antibodies (anti-phospho-PAK1 Ser144, anti-total PAK1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents and imaging system

Protocol:

  • Culture Su86.86 cells to the desired confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0.25 µM) for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify total protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary antibodies against phospho-PAK1 (S144) and total PAK1.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Analyze the band intensities to determine the inhibition of PAK1 autophosphorylation.

Western_Blot_Workflow A Culture Su86.86 cells B Treat with this compound A->B C Cell Lysis B->C D SDS-PAGE C->D E Western Transfer D->E F Antibody Incubation (p-PAK1, total PAK1) E->F G Chemiluminescence Detection F->G H Analyze Band Intensity G->H

Workflow for Cellular Autophosphorylation Assay.

Logical Relationships and Experimental Rationale

The experimental strategy for characterizing this compound follows a logical progression from biochemical potency and selectivity to cellular and functional outcomes.

Logical_Flow cluster_biochem Biochemical Characterization cluster_cellular Cellular Characterization cluster_functional Functional Outcomes Potency Potency (IC50, Kd) Caliper, KINOMEscan Target_Engagement Target Engagement (p-PAK1 Autophosphorylation) Potency->Target_Engagement Informs cellular concentration Selectivity Selectivity KINOMEscan Selectivity->Target_Engagement Confirms on-target effect Downstream_Signaling Downstream Signaling (p-MEK) Target_Engagement->Downstream_Signaling Confirms mechanism Proliferation Anti-proliferative Effects MTT Assay Downstream_Signaling->Proliferation Links signaling to phenotype

Logical Flow of this compound Characterization.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of PAK1. Its well-defined mechanism of action, extensive characterization, and the availability of a negative control make it an invaluable chemical probe for elucidating the biological functions of PAK1 in health and disease. This guide provides the core technical information required for researchers to effectively design, execute, and interpret experiments using this compound. However, users should note its poor stability in rat liver microsomes, which may limit its direct application in in vivo studies without further formulation or chemical modification.[4][8][9]

References

NVS-PAK1-1: A Selective Allosteric Inhibitor Targeting PAK1 in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

P21-activated kinase 1 (PAK1) has emerged as a significant therapeutic target in oncology due to its central role in various oncogenic signaling pathways that drive cell proliferation, survival, and motility.[1][2] NVS-PAK1-1 is a potent and highly selective allosteric inhibitor of PAK1 that has garnered considerable interest within the cancer research community.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its role in relevant signaling pathways.

This compound distinguishes itself through its unique allosteric binding mode, which confers exceptional selectivity for PAK1 over other PAK isoforms and the broader kinome.[1][4] This specificity is critical, as off-target effects, particularly the inhibition of PAK2, have been associated with cardiovascular toxicity, a factor that has hindered the clinical development of pan-PAK inhibitors.[4] This document aims to equip researchers with the detailed information necessary to effectively utilize this compound as a chemical probe to investigate the biological functions of PAK1 and to explore its therapeutic potential in various cancer models.

Mechanism of Action and Selectivity

This compound is a dibenzodiazepine-based small molecule that binds to a novel allosteric site within the PAK1 catalytic domain, adjacent to the ATP-binding pocket.[1] This binding induces a conformation that is incompatible with ATP binding, leading to the inhibition of kinase activity.[5] This allosteric mechanism is distinct from traditional ATP-competitive inhibitors and is the basis for the remarkable selectivity of this compound.[1]

The inhibitor demonstrates a significant preference for PAK1 over the closely related PAK2 isoform, a selectivity that is attributed to a single amino acid difference within the allosteric binding pocket (Asn322 in PAK1 versus Leu301 in PAK2).[4] This high degree of selectivity makes this compound an invaluable tool for dissecting the specific roles of PAK1 in cellular processes.

Quantitative Data Summary

The following tables summarize the key in vitro and in-cell quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Parameter Target Value Assay Reference
IC₅₀ dephosphorylated PAK15 nMCaliper Assay[5][6]
phosphorylated PAK16 nMCaliper Assay[5]
dephosphorylated PAK2270 nMCaliper Assay[5]
phosphorylated PAK2720 nMCaliper Assay[5]
Kd PAK17 nMKINOMEscan[3][7]
PAK2400 nMKINOMEscan[3][7]
Selectivity Score (S10) 442 Kinases at 10 µM0.003KINOMEscan[5]

Table 1: In Vitro Potency and Selectivity of this compound

Cell Line Parameter Value Conditions Reference
Su86.86 (Pancreatic)Proliferation IC₅₀> 2 µM5-day treatment[5]
Su86.86 with shPAK2Proliferation IC₅₀0.21 µM5-day treatment[5]
MS02 (Schwannoma)Proliferation IC₅₀4.7 µM72-hour treatment[8][9]
HEI-193 (Schwannoma)Proliferation IC₅₀6.2 µM72-hour treatment[8][9]
Su86.86MEK1 (Ser289) Phosphorylation Inhibition6-20 µM-[3][7]
Su86.86 with shPAK2MEK1 (Ser289) Phosphorylation Inhibition0.21 µM-[5]

Table 2: Cellular Activity of this compound

Signaling Pathways

PAK1 is a critical node in multiple signaling pathways that are frequently dysregulated in cancer. It acts as a downstream effector of the Rho GTPases RAC1 and CDC42 and modulates key pathways such as the MAPK/ERK and PI3K/AKT cascades.[5][10]

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak1 PAK1 cluster_downstream Downstream Pathways cluster_cellular_effects Cellular Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinases Growth Factors->RTK Integrins Integrins RAC1_CDC42 RAC1 / CDC42 Integrins->RAC1_CDC42 RTK->RAC1_CDC42 PAK1 PAK1 RAC1_CDC42->PAK1 Activation MAPK_Pathway MAPK/ERK Pathway PAK1->MAPK_Pathway AKT_Pathway PI3K/AKT Pathway PAK1->AKT_Pathway WNT_Pathway WNT/β-catenin Pathway PAK1->WNT_Pathway Cytoskeleton Cytoskeletal Dynamics PAK1->Cytoskeleton Proliferation Proliferation MAPK_Pathway->Proliferation Survival Survival AKT_Pathway->Survival WNT_Pathway->Proliferation Migration Migration Cytoskeleton->Migration Invasion Invasion Cytoskeleton->Invasion NVS_PAK1_1 This compound NVS_PAK1_1->PAK1 Allosteric Inhibition

Figure 1: Simplified PAK1 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Caliper Assay)

This protocol is adapted from methodologies used to quantify the inhibition of PAK1 kinase activity by this compound.[3][7]

Caliper_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination_readout Termination & Readout cluster_analysis Data Analysis Plate_Prep 1. Prepare 384-well plate with 8-point dose response of this compound (50 nL in 90% DMSO) Enzyme_Add 2. Add 4.5 µL of PAK1 enzyme solution Plate_Prep->Enzyme_Add Pre_Incubate 3. Pre-incubate for 60 min at 30°C Enzyme_Add->Pre_Incubate Substrate_Add 4. Add 4.5 µL of peptide substrate/ATP solution Pre_Incubate->Substrate_Add Incubate 5. Incubate for 60 min at 30°C Substrate_Add->Incubate Stop_Reaction 6. Terminate reaction with 16 µL stop solution Incubate->Stop_Reaction Read_Plate 7. Read plate on Caliper LC3000 workstation (microfluidic mobility shift assay) Stop_Reaction->Read_Plate Calculate_IC50 8. Calculate IC₅₀ values using non-linear regression Read_Plate->Calculate_IC50

Figure 2: Workflow for the Caliper-based in vitro kinase inhibition assay.

Detailed Steps:

  • Compound Plating: Prepare an 8-point dose-response curve of this compound. Add 50 nL of the compound solution in 90% DMSO directly into the wells of a 384-well microtiter plate.[7]

  • Enzyme Addition: Add 4.5 µL of the PAK1 enzyme solution to each well.

  • Pre-incubation: Pre-incubate the plate at 30°C for 60 minutes.[7]

  • Reaction Initiation: Add 4.5 µL of the peptide substrate and ATP solution to initiate the kinase reaction.

  • Reaction Incubation: Incubate the reaction mixture at 30°C for 60 minutes.[3]

  • Reaction Termination: Stop the reaction by adding 16 µL of a stop solution.[3]

  • Data Acquisition: Transfer the plate to a Caliper LC3000 workstation for analysis. Product formation is measured using a microfluidic mobility shift assay.[3]

  • Data Analysis: Derive IC₅₀ values from the percent inhibition at different compound concentrations using non-linear regression analysis.[3][7]

Cell Proliferation Assay (MTT or CellTiter-Glo)

This protocol is a general guide for assessing the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Su86.86, MS02)

  • Complete growth medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Replace the medium in the wells with the medium containing the desired concentrations of this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours or 5 days).[5][8]

  • Viability Assessment:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo: Follow the manufacturer's protocol to measure luminescence.[8]

  • Data Analysis: Normalize the readings to the vehicle-treated control wells and calculate the IC₅₀ values using a non-linear regression curve fit.[9]

In Vivo Studies

This compound has shown limited stability in rat liver microsomes, which may restrict its use in some in vivo models.[7] However, it has been used in a genetically engineered mouse model of Neurofibromatosis Type 2.[8]

Formulation:

  • For Oral Gavage: this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or in 10% DMSO and 90% corn oil.[3][7] It is recommended to prepare the formulation fresh daily.[3]

Dosing:

  • In a mouse model of NF2, this compound was administered at 30 mg/kg via oral gavage, following a 2-hour pre-treatment with 100 mg/kg of the pharmacokinetic inhibitor 1-aminobenzotriazole (ABT) to increase exposure.[8]

Pharmacodynamic Assessment:

  • Inhibition of PAK1 activity in tumor tissues can be assessed by immunoprecipitation kinase assays using tumor lysates from treated and control animals.[8]

Applications in Cancer Research

This compound is a valuable tool for:

  • Target Validation: Elucidating the specific role of PAK1 in the proliferation, survival, and invasion of various cancer cell types.[11]

  • Pathway Analysis: Dissecting the involvement of PAK1 in specific signaling cascades, such as the MAPK and AKT pathways.[12]

  • Combination Studies: Investigating the synergistic effects of PAK1 inhibition with other targeted therapies or conventional chemotherapeutics.[13] For instance, combining NVS-PAK1 with doxorubicin, paclitaxel, or methotrexate has shown a substantial inhibitory effect on tumor growth in triple-negative breast cancer models.[13]

  • Biomarker Discovery: Identifying potential biomarkers that predict sensitivity to PAK1 inhibition, such as PAK1 gene amplification.[1][11]

Conclusion

This compound represents a significant advancement in the development of selective kinase inhibitors. Its unique allosteric mechanism and high selectivity for PAK1 make it an exceptional research tool for investigating the intricate roles of PAK1 in cancer biology. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in preclinical cancer research and to aid in the development of novel therapeutic strategies targeting PAK1-driven malignancies.

References

Investigating NVS-PAK1-1 in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of NVS-PAK1-1, a selective allosteric inhibitor of p21-activated kinase 1 (PAK1), in the context of neurodegenerative disease models. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to support further research and development in this promising therapeutic area.

Introduction: The Role of PAK1 in Neurodegeneration

P21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in cytoskeleton dynamics, cell motility, and survival.[1] In the central nervous system, PAK1 is a key regulator of synaptic plasticity and dendritic spine morphology.[2] Dysregulation of the PAK1 signaling pathway has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease.[3] In Alzheimer's, aberrant PAK1 activity is linked to synaptic dysfunction and cognitive decline, making it a compelling target for therapeutic intervention.[3][4]

This compound is a potent and selective allosteric inhibitor of PAK1.[5] Its ability to modulate the dysregulated PAK1 pathway offers a potential therapeutic strategy to mitigate the synaptic and cognitive deficits observed in neurodegenerative diseases. This guide explores the preclinical evidence for this compound in relevant disease models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueAssay TypeSource
PAK1 IC50 5 nMCaliper Assay[5]
PAK2 IC50 270 nM (dephosphorylated), 720 nM (phosphorylated)Caliper Assay[5]
PAK1 Kd 7 nMDiscoverX Kinome Scan[5]
PAK2 Kd 400 nMDiscoverX Kinome Scan[5]
EC50 for Spine Resilience 1 nMIn vitro Aβ/tau oligomer-induced spine loss[6]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in 5xFAD Mice

ParameterValueExperimental ModelSource
Chronic Dosing Regimen 100 mg/kg, orally, twice daily for 3 months3-month-old 5xFAD mice[6]
Effect on pPAK1 Levels Decreased5xFAD mouse brain tissue[6]
Effect on Amyloid Levels No significant reduction5xFAD mouse brain tissue[6]
Dendritic Spine Density Restored to wild-type levelsSomatosensory cortex of 5xFAD mice[6]
Oral Bioavailability Brain levels exceeded in vitro EC50CD-1 mice[6]

Signaling Pathways and Experimental Workflows

PAK1 Signaling Pathway in Neurodegeneration

The following diagram illustrates the proposed signaling pathway involving PAK1 in the context of Alzheimer's disease pathology.

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak1 PAK1 Regulation cluster_downstream Downstream Effectors Abeta Aβ Oligomers GTPases Rac1/Cdc42-GTP Abeta->GTPases Tau Tau Oligomers Tau->GTPases PAK1 PAK1 GTPases->PAK1 Activation LIMK1 LIMK1 PAK1->LIMK1 Phosphorylation NVS_PAK1_1 This compound NVS_PAK1_1->PAK1 Inhibition Cofilin Cofilin LIMK1->Cofilin Inactivation Actin Actin Cytoskeleton Cofilin->Actin Depolymerization Spine Dendritic Spine Integrity Actin->Spine Maintenance

PAK1 signaling cascade in neurodegeneration.
Experimental Workflow for In Vivo Studies

This diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a neurodegenerative mouse model.

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment Phase cluster_analysis Post-mortem Analysis Animal_Selection Select 5xFAD mice (e.g., 3 months old) Grouping Randomize into Vehicle and this compound groups Animal_Selection->Grouping Dosing Chronic Oral Administration (e.g., 100 mg/kg, twice daily) Grouping->Dosing Tissue_Collection Brain Tissue Collection (e.g., at 6 months of age) Dosing->Tissue_Collection Western_Blot Western Blot for pPAK1 Tissue_Collection->Western_Blot Golgi_Staining Golgi Staining Tissue_Collection->Golgi_Staining Spine_Analysis Dendritic Spine Analysis Golgi_Staining->Spine_Analysis

In vivo this compound efficacy study workflow.

Detailed Experimental Protocols

In Vivo Administration of this compound in 5xFAD Mice

This protocol is adapted from studies evaluating this compound in the 5xFAD mouse model of Alzheimer's disease.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in water)

  • 5xFAD transgenic mice

  • Oral gavage needles

Procedure:

  • Animal Acclimation: Acclimate 5xFAD mice to the housing facility for at least one week prior to the start of the experiment.

  • Group Assignment: Randomly assign mice to either the vehicle control group or the this compound treatment group.

  • Dosing Solution Preparation: Prepare a suspension of this compound in the vehicle solution to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse with a 0.2 mL gavage volume).

  • Administration: Administer the this compound suspension or vehicle solution orally via gavage twice daily.

  • Treatment Duration: Continue the treatment for the specified duration (e.g., 3 months).

  • Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue for downstream analysis.

Western Blot for Phospho-PAK1 (pPAK1) in Mouse Brain Tissue

This protocol outlines the steps for detecting the levels of phosphorylated PAK1 in brain tissue lysates.

Materials:

  • Frozen mouse brain tissue

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody: anti-phospho-PAK1 (e.g., Thr423)

  • Primary antibody: anti-total PAK1 or a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Homogenization: Homogenize the frozen brain tissue in ice-cold RIPA buffer.[7]

  • Lysate Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[7]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by SDS-polyacrylamide gel electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pPAK1 diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[7]

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for total PAK1 or a loading control for normalization.

Golgi-Cox Staining for Dendritic Spine Analysis

This protocol provides a method for impregnating neurons to visualize and quantify dendritic spines.

Materials:

  • FD Rapid GolgiStain™ Kit (FD NeuroTechnologies) or similar

  • Mouse brains

  • Cryostat

  • Microscope slides

  • Mounting medium

  • Microscope with high-magnification objectives

Procedure:

  • Tissue Preparation: Immediately after extraction, rinse the mouse brain with double-distilled water.[4]

  • Impregnation: Immerse the brain in the Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) and store in the dark at room temperature for 14 days.[3][4]

  • Cryoprotection: Transfer the impregnated brain to a cryoprotectant solution (e.g., 30% sucrose) and store at 4°C until it sinks.[4]

  • Sectioning: Freeze the brain and cut 100-200 µm thick coronal sections using a cryostat.

  • Mounting: Mount the sections onto gelatin-coated microscope slides.

  • Staining Development: Develop the staining according to the kit manufacturer's instructions, which typically involves rinses in distilled water, followed by dehydration in a graded series of ethanol, and clearing in xylene.

  • Coverslipping: Coverslip the slides using a compatible mounting medium.

  • Imaging and Analysis: Image the stained neurons using a light microscope at high magnification (e.g., 60x or 100x oil immersion objective).[4]

  • Quantification: Manually or with the aid of imaging software, count the number of dendritic spines along a defined length of dendrite to determine spine density. Spines can be further categorized by morphology (e.g., thin, stubby, mushroom).

Conclusion

The selective PAK1 inhibitor this compound has demonstrated promising preclinical efficacy in models of neurodegenerative disease, particularly in rescuing synaptic deficits. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in the field. Further investigation into the therapeutic potential of this compound and other PAK1 modulators is warranted to advance the development of novel treatments for neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols for NVS-PAK1-1 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVS-PAK1-1 is a highly potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[1][2] As a member of the serine/threonine protein kinase family, PAK1 is a critical node in various signaling pathways that regulate cell proliferation, survival, motility, and cytoskeletal dynamics.[3][4] Dysregulation of PAK1 activity has been implicated in numerous diseases, including cancer and neurological disorders, making it an attractive target for therapeutic intervention.[3][4][5] this compound serves as a valuable chemical probe for elucidating the biological functions of PAK1 and for validating it as a therapeutic target.[5] These application notes provide detailed protocols for utilizing this compound in in vitro kinase activity assays.

Mechanism of Action

This compound is an allosteric inhibitor that binds to a pocket formed in the "DFG-out" conformation of the PAK1 kinase domain, which is distinct from the ATP-binding site.[5][6] This allosteric inhibition is thought to be ATP-competitive, likely due to an indirect competition arising from the incompatibility of ATP binding with the conformation stabilized by this compound.[5] This unique mechanism contributes to its high selectivity for PAK1 over other kinases, including other PAK family members.[5][6]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssay TypeIC50 / KdReference
Dephosphorylated PAK1Caliper Assay5 nM[1][2][5]
Phosphorylated PAK1Caliper Assay6 nM[5]
PAK1KINOMEscan Binding Assay7 nM (Kd)[1][5]
Dephosphorylated PAK2Caliper Assay270 nM[5]
Phosphorylated PAK2Caliper Assay720 nM[5]
PAK2KINOMEscan Binding Assay400 nM (Kd)[1][7]
Table 2: Cellular Activity of this compound
Cell LineAssay TypeIC50NotesReference
Su86.86 (pancreatic carcinoma)Proliferation Assay (5 days)2 µMInhibition of both PAK1 and partial inhibition of PAK2.[5]
Su86.86 with shPAK2Proliferation Assay0.21 µMHighlights PAK1-specific inhibition.[1][5]
Su86.86PAK1 Autophosphorylation (S144)Potent inhibition at 0.25 µM---[5]
MS02 (murine schwannoma)Proliferation Assay (72h)4.7 µM---[8]
HEI-193 (human schwannoma)Proliferation Assay (72h)6.2 µM---[8]

Signaling Pathway

The following diagram illustrates the central role of PAK1 in intracellular signaling, downstream of receptor tyrosine kinases (RTKs) and small GTPases, and its influence on key cellular pathways such as MAPK and PI3K/AKT.

PAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinases (e.g., EGFR) Ras Ras RTK->Ras Integrins Integrins Cdc42/Rac1 Cdc42 / Rac1 (GTPases) Integrins->Cdc42/Rac1 Ras->Cdc42/Rac1 PAK1 PAK1 Cdc42/Rac1->PAK1 Activation Raf Raf PAK1->Raf PI3K PI3K PAK1->PI3K Cytoskeletal\nDynamics Cytoskeletal Dynamics PAK1->Cytoskeletal\nDynamics MEK1 MEK1 Raf->MEK1 ERK ERK/MAPK MEK1->ERK Cell Proliferation\n& Survival Cell Proliferation & Survival ERK->Cell Proliferation\n& Survival AKT AKT PI3K->AKT AKT->Cell Proliferation\n& Survival This compound This compound This compound->PAK1 Allosteric Inhibition

Caption: PAK1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Biochemical Kinase Activity Assay (Caliper Mobility Shift Assay)

This protocol is adapted from methodologies described for this compound.[1][5][7] The Caliper microfluidic mobility shift assay is a robust method for measuring kinase activity by quantifying the conversion of a substrate peptide to its phosphorylated product.

Materials:

  • Recombinant human PAK1 enzyme

  • Fluorescently labeled peptide substrate (e.g., Ser/Thr19)

  • ATP

  • This compound

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution

  • 384-well microtiter plates

  • Caliper EZ Reader or equivalent microfluidic mobility shift assay platform

Experimental Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_readout Data Acquisition A Dispense this compound (50 nL of serial dilutions in DMSO) into a 384-well plate B Add PAK1 enzyme solution (4.5 µL) and pre-incubate for 60 min at 30°C A->B C Initiate reaction by adding peptide substrate/ATP solution (4.5 µL) B->C D Incubate for 60 min at 30°C C->D E Terminate reaction with stop solution (16 µL) D->E F Read plate on Caliper EZ Reader E->F G Analyze data to determine percent inhibition and IC50 F->G

Caption: Experimental Workflow for the In Vitro Kinase Activity Assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical 8-point dose-response curve can be generated starting from a high concentration (e.g., 10 µM) with 3-fold serial dilutions.

  • Plate Setup: Dispense 50 nL of each compound dilution into the wells of a 384-well microtiter plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known pan-kinase inhibitor (e.g., staurosporine) or no enzyme as a positive control (0% activity).

  • Enzyme Addition: Add 4.5 µL of the PAK1 enzyme solution in kinase reaction buffer to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 60 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 4.5 µL of the peptide substrate and ATP solution in kinase reaction buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP for the specific enzyme batch.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 16 µL of stop solution to each well.

  • Data Acquisition: Transfer the plate to the Caliper EZ Reader (or equivalent instrument) and measure the amount of phosphorylated and unphosphorylated substrate in each well.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular PAK1 Autophosphorylation Assay

This protocol is based on the cellular assays described for this compound to measure its effect on PAK1 activity within a cellular context.[5]

Materials:

  • Su86.86 pancreatic cancer cells (or other suitable cell line with detectable PAK1 activity)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and western blot apparatus

  • Antibodies: anti-phospho-PAK1 (S144), anti-total-PAK1, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed Su86.86 cells in 6-well plates at a density of 500,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare dilutions of this compound in cell culture medium from a concentrated DMSO stock. A recommended concentration for potent PAK1 inhibition is 0.25 µM.[5] Treat the cells with the desired concentrations of this compound for 2 hours. Include a DMSO-treated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-PAK1 (S144) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe for total PAK1 and a loading control to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-PAK1 signal to the total PAK1 signal to determine the extent of autophosphorylation inhibition.

Conclusion

This compound is a powerful and selective tool for investigating the role of PAK1 in biological systems. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound and other potential PAK1 inhibitors in both biochemical and cellular assays. Careful execution of these experiments will yield valuable insights into the function of PAK1 and the therapeutic potential of its inhibition.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1), in various in vitro experimental settings. Detailed protocols and recommended concentration ranges are provided to facilitate effective research and development.

Introduction

This compound is a highly selective chemical probe for PAK1, a serine/threonine kinase that is a key regulator of numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1] Dysregulation of PAK1 signaling is implicated in various diseases, including cancer and neurological disorders.[1] this compound acts as an allosteric inhibitor, offering high potency and selectivity for PAK1 over other PAK isoforms and the broader kinome.[1][2]

Quantitative Data Summary

The following table summarizes the key in vitro concentrations and inhibitory values for this compound across various assays.

ParameterTargetValueAssay TypeCell LineCitation
IC₅₀ Dephosphorylated PAK15 nMBiochemical (Caliper Assay)N/A[1][2][3][4]
Phosphorylated PAK16 nMBiochemical (Caliper Assay)N/A[1][4]
Dephosphorylated PAK2270 nMBiochemical (Caliper Assay)N/A[1]
Phosphorylated PAK2720 nMBiochemical (Caliper Assay)N/A[1]
Cell Proliferation2 µMCell-basedSu86.86[1]
Cell Proliferation (with PAK2 shRNA)0.21 µMCell-basedSu86.86[1][2]
Binding Affinity (Kd) PAK17 nMBiochemicalN/A[2][5]
PAK2400 nMBiochemicalN/A[2][5]
Recommended Concentration PAK1 Inhibition0.25 µMCell-basedN/A[1]
PAK1/2 Inhibition2.5 µMCell-basedN/A[1]
MEK1 S289 Phosphorylation Inhibition6-20 µMCell-basedN/A[1][2][5]

Signaling Pathway

The diagram below illustrates the signaling pathway involving PAK1 and the points of intervention by this compound. PAK1 is activated by small Rho GTPases, such as Cdc42 and Rac1, and proceeds to phosphorylate downstream substrates, including MEK1, leading to the activation of the JNK MAP kinase pathway and influencing cell proliferation and survival.[1]

PAK1_Signaling_Pathway Rac1 Rac1/Cdc42 PAK1 PAK1 Rac1->PAK1 Activates MEK1 MEK1 PAK1->MEK1 Phosphorylates (S289) NVS_PAK1_1 This compound NVS_PAK1_1->PAK1 Inhibits JNK JNK Pathway MEK1->JNK Activates Proliferation Cell Proliferation & Survival JNK->Proliferation Promotes

PAK1 Signaling Pathway and Inhibition by this compound

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 4.8 mg of this compound (MW: 479.93 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage or at -80°C for extended periods.[5]

In Vitro Kinase Assay (Caliper Mobility Shift Assay)

This protocol is adapted from a general method for measuring kinase activity.[2]

Materials:

  • Recombinant PAK1 enzyme

  • Peptide substrate

  • ATP

  • This compound serial dilutions

  • Assay buffer

  • Stop solution

  • 384-well microtiter plates

  • Caliper LC3000 workstation

Protocol:

  • Prepare serial dilutions of this compound in 90% DMSO.

  • Add 50 nL of the compound solutions to the wells of a 384-well plate.

  • Add 4.5 µL of the PAK1 enzyme solution to each well and pre-incubate for 60 minutes at 30°C.[2]

  • Initiate the kinase reaction by adding 4.5 µL of the peptide/ATP solution.

  • Incubate the reaction for 60 minutes at 30°C.[2]

  • Terminate the reaction by adding 16 µL of the stop solution.[2]

  • Analyze the plate on a Caliper LC3000 workstation to measure product formation.

  • Calculate IC₅₀ values from the percent inhibition at different compound concentrations using non-linear regression analysis.[2]

Cellular PAK1 Autophosphorylation Assay

This protocol is based on the methodology used to assess this compound's effect in the Su86.86 pancreatic cancer cell line.[1]

Materials:

  • Su86.86 cells

  • Complete cell culture medium

  • This compound

  • Lysis buffer

  • Primary antibodies (anti-phospho-PAK1, anti-total-PAK1)

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Protocol:

  • Seed Su86.86 cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-PAK1 and total PAK1.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescence substrate and image the results.

  • Quantify the band intensities to determine the inhibition of PAK1 autophosphorylation.

Cell Proliferation Assay

Materials:

  • Su86.86 cells

  • Complete cell culture medium

  • This compound

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed Su86.86 cells in a 96-well plate at a suitable density.

  • Allow the cells to attach overnight.

  • Treat the cells with a serial dilution of this compound.

  • Incubate the cells for the desired period (e.g., 5 days).[1]

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ for cell proliferation.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.

Experimental_Workflow Start Start Stock Prepare this compound Stock Solution Start->Stock Biochemical Biochemical Assay (e.g., Caliper Assay) Stock->Biochemical Cellular Cell-Based Assays Stock->Cellular Data Data Analysis (IC50 Determination) Biochemical->Data Autophos Autophosphorylation (Western Blot) Cellular->Autophos Prolif Proliferation Assay (e.g., MTT) Cellular->Prolif Autophos->Data Prolif->Data End End Data->End

General workflow for in vitro testing of this compound

Conclusion

This compound is a valuable tool for investigating the biological roles of PAK1. The provided data and protocols offer a solid foundation for designing and executing in vitro experiments. For specific applications, further optimization of concentrations and incubation times may be necessary depending on the cell type and experimental conditions. It is also recommended to use the inactive control compound, NVS-PAK1-C, to confirm that the observed effects are specific to PAK1 inhibition.[1]

References

Application Notes and Protocols for Western Blot Analysis of NVS-PAK1-1 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVS-PAK1-1 is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1), a key signaling node involved in a multitude of cellular processes including cell adhesion, cytoskeletal dynamics, proliferation, and apoptosis.[1] As a member of the STE20 family of serine/threonine kinases, PAK1 acts as an effector for the Rho GTPases Rac and Cdc42.[1][2] Dysregulation of PAK1 activity is implicated in various pathologies, including cancer and neurological disorders, making it an attractive target for therapeutic intervention.[1][3]

This compound exhibits high selectivity for PAK1 over other kinases, including the closely related PAK2.[4][5] Its allosteric mechanism of action involves binding to a pocket formed in the DFG-out conformation of the kinase domain, thereby locking it in an inactive state.[3] This application note provides detailed protocols for utilizing Western blotting to analyze the effects of this compound on downstream signaling pathways and offers a summary of its key biochemical and cellular activities.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 / KdReference
Dephosphorylated PAK1Caliper AssayIC50: 5 nM[1][5][6][7][8]
Phosphorylated PAK1Caliper AssayIC50: 6 nM[1][5]
PAK1DiscoverX Kinome ScanKd: 7 nM[1][7][8]
PAK2DiscoverX Kinome ScanKd: 400 nM[7]
Table 2: Cellular Activity of this compound
Cell LineAssayEffectConcentrationReference
Su86.86 (Pancreatic Carcinoma)PAK1 Autophosphorylation (S144)Potent Inhibition0.25 µM[1]
Su86.86 (Pancreatic Carcinoma)MEK1 Phosphorylation (Ser289)Inhibition6-20 µM[1][7]
Su86.86 (Pancreatic Carcinoma)ProliferationIC50: 2 µM[1]
Su86.86 with shPAK2ProliferationIC50: 0.21 µM[1]
OVCAR3 (Ovarian Cancer) & MCF7 (Breast Cancer)MEK (S298) & ERK PhosphorylationNo visible impact at this concentration10 nM[3][4]
Primary Rat Oligodendrocyte Precursor CellsF-actin/Total actin ratioSignificant decrease250 nM[9][10]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the PAK1 signaling pathway and a typical Western blot workflow for analyzing the effects of this compound.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) Rac_Cdc42 Rac/Cdc42 (GTP-bound) RTK->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK1 MEK1 PAK1->MEK1 p-Ser298 Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Apoptosis Apoptosis PAK1->Apoptosis Inhibition NVS_PAK1_1 This compound NVS_PAK1_1->PAK1 Inhibition ERK ERK MEK1->ERK Proliferation Cell Proliferation ERK->Proliferation Western_Blot_Workflow start Cell Culture treatment Treat with this compound (and controls, e.g., DMSO) start->treatment lysis Cell Lysis (RIPA buffer + inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-PAK1, anti-p-MEK1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

References

Application Notes and Protocols: NVS-PAK1-1 in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options, largely driven by activating mutations in the KRAS oncogene in over 90% of cases.[1][2][3] The p21-activated kinases (PAKs), particularly PAK1, are critical downstream effectors of KRAS signaling and have emerged as promising therapeutic targets.[3][4] PAK1 is a serine/threonine kinase that plays a pivotal role in cell proliferation, motility, and survival.[5] NVS-PAK1-1 is a potent and highly selective allosteric inhibitor of PAK1. These application notes provide a comprehensive overview of the use of this compound in pancreatic cancer cell lines, including its mechanism of action, effects on signaling pathways, and detailed protocols for key in vitro experiments.

Mechanism of Action and Selectivity of this compound

This compound is an allosteric inhibitor that binds to a pocket outside of the ATP-binding site of PAK1, leading to its inactivation.[6] This mechanism confers high selectivity for PAK1 over other kinases. Kinome scans have demonstrated that this compound is exquisitely selective, with a selectivity score (S10) of 0.003 against a panel of 442 kinases at a concentration of 10 µM.[7] Notably, it displays a greater than 50-fold selectivity for PAK1 over the closely related PAK2 isoform.[8]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro potency of this compound.

Assay TypeTarget/Cell LineIC50Notes
Biochemical AssayPAK1 (dephosphorylated)5 nMCaliper in vitro dephosphorylation assay.[7]
Biochemical AssayPAK1 (phosphorylated)6 nMCaliper in vitro dephosphorylation assay.[7]
Biochemical AssayPAK2 (dephosphorylated)270 nMDemonstrates >50-fold selectivity for PAK1 over PAK2.[7]
Biochemical AssayPAK2 (phosphorylated)720 nM[7]
Cell-Based Assays
Cell ProliferationSu86.862 µM5-day treatment; inhibition attributed to effects on both PAK1 and partial inhibition of PAK2.[7]
Cell ProliferationSu86.86 (shPAK2)0.21 µMInhibition of proliferation is more potent when PAK2 is knocked down.[6][7]
MEK1 PhosphorylationSu86.86 (shPAK2)0.21 µMInhibition of the downstream substrate MEK1 at Ser289.[7]
PAK1 AutophosphorylationSu86.86~0.25 µMPotent inhibition of PAK1 autophosphorylation at Ser144.[7]

Signaling Pathways

In pancreatic cancer, the constitutively active KRAS mutant drives signaling through multiple effector pathways, including the RAC1/CDC42-PAK1 pathway. This leads to the activation of downstream cascades such as the RAF-MEK-ERK pathway, promoting cell proliferation and survival.[1][4] this compound effectively blocks this signaling axis at the level of PAK1.

KRAS-PAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS Mutant KRAS (Constitutively Active) RTK->KRAS Activates RAC1_CDC42 RAC1 / CDC42 KRAS->RAC1_CDC42 RAF RAF KRAS->RAF PAK1 PAK1 RAC1_CDC42->PAK1 Activates MEK MEK PAK1->MEK Phosphorylates RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Metastasis) ERK->Transcription NVS_PAK1_1 This compound NVS_PAK1_1->PAK1 Inhibits

KRAS-PAK1 Signaling Pathway in Pancreatic Cancer

Experimental Workflows and Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in pancreatic cancer cell lines.

Cell Culture of Pancreatic Cancer Cell Lines

Standard cell lines for pancreatic cancer research include PANC-1, MiaPaCa-2, BxPC-3, AsPC-1, Capan-1, and Su86.86. Culture conditions may vary slightly, so it is essential to consult the supplier's recommendations (e.g., ATCC).

General Protocol:

  • Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution

This compound is soluble in DMSO.

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

  • For experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A 1. Seed Cells (e.g., 5,000-10,000 cells/well in 96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTT Reagent (Incubate 2-4 hours) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G

MTT Cell Viability Assay Workflow

Protocol:

  • Seed pancreatic cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[9]

  • The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates for the desired duration (e.g., 48 or 72 hours).[10]

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10][11]

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of PAK1 and its downstream targets like MEK1.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound or vehicle control for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against phospho-PAK1 (Ser144), total PAK1, phospho-MEK1 (Ser298), total MEK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of pancreatic cancer cells.

Protocol:

  • Seed cells in a 6-well or 24-well plate and grow them to a confluent monolayer.[12]

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[12]

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh low-serum medium containing this compound or vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).[12][13]

  • Measure the wound area at each time point using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.

Anchorage-Independent Growth Assay (Soft Agar Colony Formation Assay)

This assay determines the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.

Protocol:

  • Prepare a base layer of 0.5-0.6% agar in complete medium in 6-well plates and allow it to solidify.[14][15]

  • Harvest pancreatic cancer cells and resuspend them in a top layer of 0.3-0.4% agar in complete medium containing this compound or vehicle control.[16]

  • Carefully overlay the cell-containing agar layer onto the base layer.

  • Allow the top layer to solidify.

  • Add complete medium containing the respective treatments to the top of the agar to prevent drying.

  • Incubate the plates for 2-4 weeks, feeding the cells with fresh medium and treatment every 3-4 days.[14]

  • Stain the colonies with crystal violet and count them using a microscope.

Application in Different Pancreatic Cancer Subtypes

Genomic analyses have identified several molecular subtypes of pancreatic cancer, including squamous, pancreatic progenitor, immunogenic, and aberrantly differentiated endocrine exocrine (ADEX).[17][18][19] The ADEX subtype, in particular, shows upregulation of networks involved in KRAS activation.[18][19] Therefore, pancreatic cancer cell lines and patient-derived models belonging to this subtype may be particularly sensitive to PAK1 inhibition with this compound. Further research is warranted to correlate the efficacy of this compound with the molecular subtype of pancreatic cancer.

Conclusion

This compound is a valuable research tool for investigating the role of PAK1 in pancreatic cancer. Its high potency and selectivity make it suitable for elucidating the downstream effects of PAK1 inhibition on cell signaling, proliferation, migration, and anchorage-independent growth. The protocols provided herein offer a framework for the in vitro characterization of this compound in various pancreatic cancer cell line models. These studies will contribute to a better understanding of the therapeutic potential of targeting the KRAS-PAK1 axis in this devastating disease.

References

Application Notes and Protocols for Studying PAK1-Dependent Signaling Pathways with NVS-PAK1-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1] As a key downstream effector of the Rho GTPases Rac1 and Cdc42, PAK1 is implicated in various signaling pathways that are frequently dysregulated in cancer and other diseases. NVS-PAK1-1 is a potent and highly selective allosteric inhibitor of PAK1, making it an invaluable chemical probe for elucidating the physiological and pathological roles of PAK1-dependent signaling.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to investigate PAK1 signaling pathways.

Mechanism of Action

This compound is an allosteric inhibitor that binds to a novel pocket on the PAK1 kinase domain, distinct from the ATP-binding site.[3] This binding mode confers its high selectivity for PAK1 over other kinases, including other PAK family members.[1][3] The inhibition is ATP-competitive, likely through an indirect mechanism where the binding of this compound induces a conformation of the DFG motif that is incompatible with ATP binding.[1]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssay TypeIC50KdNotes
Dephosphorylated PAK1Caliper Assay5 nM-Potent inhibition of the inactive form of PAK1.[1][2]
Phosphorylated PAK1Caliper Assay6 nM-Potent inhibition of the active form of PAK1.[1]
PAK1DiscoverX KINOMEscan-7 nMHigh-affinity binding to PAK1.[1][2][3]
Dephosphorylated PAK2Caliper Assay270 nM-Over 50-fold selectivity for PAK1 over PAK2.[1]
Phosphorylated PAK2Caliper Assay720 nM-Greater selectivity for PAK1 over the active form of PAK2.[1]
PAK2DiscoverX KINOMEscan-400 nMDemonstrates good selectivity at the binding level.[2][3]
Table 2: Cellular Activity of this compound in Su86.86 Pancreatic Cancer Cells
AssayEndpointIC50Recommended ConcentrationNotes
PAK1 Autophosphorylation (S144)Western Blot-0.25 µMPotent inhibition of PAK1 activation in a cellular context.[1]
MEK1 Phosphorylation (S289)Western Blot-6-20 µMInhibition of downstream signaling, requires higher concentrations to inhibit both PAK1 and PAK2.[1][2][3]
Cell ProliferationMTT Assay (5 days)2 µM-Inhibition of proliferation is likely due to the combined inhibition of PAK1 and partial inhibition of PAK2.[1]
Cell Proliferation (with shPAK2)MTT Assay0.21 µM-Increased potency in cells with reduced PAK2 expression, highlighting PAK1-specific effects.[1]

Signaling Pathways and Experimental Workflows

PAK1 Signaling Pathway

PAK1_Signaling cluster_upstream Upstream Activators cluster_gtpases Rho GTPases cluster_downstream Downstream Effectors & Cellular Processes GPCR GPCRs Rac1_GTP Rac1-GTP GPCR->Rac1_GTP Cdc42_GTP Cdc42-GTP GPCR->Cdc42_GTP RTK RTKs RTK->Rac1_GTP RTK->Cdc42_GTP Integrins Integrins Integrins->Rac1_GTP Integrins->Cdc42_GTP Rac1_GDP Rac1-GDP PAK1_inactive PAK1 (inactive dimer) Rac1_GTP->PAK1_inactive Activation Cdc42_GDP Cdc42-GDP Cdc42_GTP->PAK1_inactive Activation PAK1_active PAK1 (active monomer) PAK1_inactive->PAK1_active Autophosphorylation (S144) MEK1 MEK1 PAK1_active->MEK1 Phosphorylation (S298) Cytoskeleton Cytoskeletal Remodeling PAK1_active->Cytoskeleton Survival Cell Survival PAK1_active->Survival Motility Cell Motility PAK1_active->Motility NVS_PAK1_1 This compound NVS_PAK1_1->PAK1_active Allosteric Inhibition ERK ERK MEK1->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: A simplified diagram of the PAK1 signaling pathway.

Experimental Workflow for this compound Treatment

Experimental_Workflow cluster_assays Downstream Assays start Start culture_cells Culture Su86.86 cells start->culture_cells seed_cells Seed cells for specific assay (e.g., 96-well for MTT, 6-well for Western) culture_cells->seed_cells serum_starve Optional: Serum starve cells (e.g., 0.5% FBS for 24h) seed_cells->serum_starve prepare_nvs Prepare this compound dilutions serum_starve->prepare_nvs treat_cells Treat cells with this compound (e.g., 0.25 µM for PAK1 inhibition, 2-20 µM for PAK1/2 inhibition) prepare_nvs->treat_cells incubate Incubate for desired duration (e.g., 2h for signaling, 5 days for proliferation) treat_cells->incubate western_blot Western Blot (p-PAK1, p-MEK1) incubate->western_blot mtt_assay MTT Assay (Cell Proliferation) incubate->mtt_assay other_assays Other Functional Assays (e.g., Migration, Invasion) incubate->other_assays end End western_blot->end mtt_assay->end other_assays->end

References

Application Notes and Protocols: Preparation of NVS-PAK1-1 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NVS-PAK1-1 is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1), a critical signaling node implicated in various cellular processes, including proliferation, survival, and motility.[1][2][3] Accurate preparation of this compound stock solutions is paramount for ensuring reproducible experimental outcomes in cell-based assays and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 479.93 g/mol [1][2][4]
IC₅₀ (PAK1) 5 nM[2][3]
Kd (PAK1) 7 nM[4][5]
Kd (PAK2) 400 nM[4][5]
Appearance White to off-white solid powder[5]
Purity ≥98%[1][2]

Solubility Data

Proper solvent selection is crucial for dissolving this compound. The following table summarizes its solubility in common laboratory solvents. For optimal results, using fresh, anhydrous solvents is recommended, as hygroscopic solvents can negatively impact solubility.[3]

SolventMaximum ConcentrationNotes
DMSO ≥ 100 mM (≥ 47.99 mg/mL)Sonication may be required to facilitate dissolution.[4][6]
Ethanol ~ 100 mM (~ 47.99 mg/mL)
Water Insoluble
DMF 50 mg/mL
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL

Experimental Protocols

1. Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.799 mg of this compound (Molecular Weight = 479.93 g/mol ).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Mix: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[6]

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3]

  • Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3][4]

Workflow for Preparing this compound Stock Solution

G cluster_prep Stock Solution Preparation cluster_storage Storage A Equilibrate this compound powder to room temp B Weigh desired amount of powder A->B C Add anhydrous DMSO B->C D Vortex and/or sonicate to dissolve C->D E Aliquot into single-use tubes D->E F Store at -20°C (short-term) or -80°C (long-term) E->F

Caption: Workflow for this compound stock solution preparation and storage.

2. Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium to the final desired concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Procedure:

  • Thaw: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilute: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • Mix: Gently mix the working solution before adding it to the cells.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately.

Signaling Pathway of PAK1 Inhibition by this compound

G cluster_pathway PAK1 Signaling Pathway PAK1 PAK1 Downstream Downstream Substrates (e.g., MEK1) PAK1->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation NVS_PAK1_1 This compound NVS_PAK1_1->PAK1 Allosteric Inhibition

Caption: this compound allosterically inhibits PAK1, preventing downstream signaling.

Stability and Storage Summary

Proper storage is critical to maintain the activity of this compound.

FormStorage TemperatureDurationSource
Powder -20°C3 years[5][6]
In Solvent (DMSO) -80°C6 months - 1 year[3][4][5]
In Solvent (DMSO) -20°C1 month[3][5]

Note: Avoid repeated freeze-thaw cycles of the stock solution.[3] The stability of this compound in aqueous solutions is limited.

Safety Precautions

This compound is for research use only and not for human or veterinary use.[5] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for more detailed safety information.

References

Application Notes and Protocols: NVS-PAK1-1 in Combination with Chemotherapeutic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for utilizing the selective PAK1 inhibitor, NVS-PAK1-1, in combination with conventional chemotherapeutic agents. The data presented herein supports the synergistic anti-cancer effects of this combination therapy, particularly in aggressive cancer subtypes such as Triple-Negative Breast Cancer (TNBC).

Introduction

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that acts as a critical downstream effector of the Rho GTPases, Rac1 and Cdc42.[1][2] PAK1 is a key regulator of numerous cellular processes, including cell motility, survival, proliferation, and angiogenesis.[1][3][4] Its dysregulation is frequently observed in various human cancers, where it contributes to tumorigenesis, metastasis, and drug resistance, making it a compelling therapeutic target.[1][2][5] this compound is a potent and selective allosteric inhibitor of PAK1 with an IC50 of 5 nM.[6][7] Preclinical studies have demonstrated that combining this compound with standard chemotherapeutic drugs, such as doxorubicin, paclitaxel, and methotrexate, results in synergistic anti-tumor activity.[8][9][10] This combination approach has been shown to decrease cancer cell proliferation, colony formation, migration, and invasion, while enhancing anti-tumor efficacy and reducing metastasis in vivo.[8][9][10]

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket of PAK1. This binding locks the kinase in an inactive conformation, preventing its autophosphorylation and subsequent phosphorylation of downstream substrates.[4][6] Key signaling pathways influenced by PAK1 include the MAPK, PI3K/AKT, and Wnt/β-catenin pathways.[1][3][4] By inhibiting PAK1, this compound can disrupt these pro-survival and pro-proliferative signals. The synergistic effect with chemotherapeutic drugs is thought to arise from the dual targeting of cancer cell vulnerabilities: the chemotherapeutic agent induces DNA damage or mitotic catastrophe, while this compound blocks the survival and escape pathways mediated by PAK1.

Signaling Pathway

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) Rac_Cdc42 Rac1 / Cdc42 RTK->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 GPCR GPCRs GPCR->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK PI3K_AKT PI3K/AKT Pathway PAK1->PI3K_AKT Wnt_BetaCatenin Wnt/β-catenin Pathway PAK1->Wnt_BetaCatenin NFkB NF-κB Pathway PAK1->NFkB Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Angiogenesis Angiogenesis PAK1->Angiogenesis NVS_PAK1_1 This compound NVS_PAK1_1->PAK1 Inhibition Proliferation Cell Proliferation & Survival MEK_ERK->Proliferation PI3K_AKT->Proliferation DrugResistance Drug Resistance PI3K_AKT->DrugResistance Wnt_BetaCatenin->Proliferation NFkB->Proliferation NFkB->DrugResistance Metastasis Metastasis (Migration & Invasion) Cytoskeleton->Metastasis

Caption: PAK1 signaling pathway and its downstream effects in cancer.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the combination of this compound with various chemotherapeutic agents.

Table 1: In Vitro Synergy of this compound with Chemotherapeutic Drugs in TNBC Cell Lines

Cell LineChemotherapeutic DrugCombination Index (CI)Interpretation
BT549Doxorubicin< 1Synergy
BT549Paclitaxel< 1Synergy
MDA-MB-231Doxorubicin< 1Synergy
MDA-MB-231Methotrexate< 1Synergy
4T1Doxorubicin< 1Synergy
4T1Paclitaxel< 1Synergy

Note: A Combination Index (CI) of < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.[11]

Table 2: In Vivo Anti-Tumor Efficacy of this compound and Chemotherapy Combinations in a 4T1 Orthotopic Mouse Model

Treatment GroupAverage Tumor Volume (mm³) at Day 15
Vehicle Control574.42
Doxorubicin alone179.08
Paclitaxel alone108.93
Methotrexate alone149.36
Doxorubicin + this compound53.55
Paclitaxel + this compound67.14
Methotrexate + this compound70.40

Data from a study where treatment was administered to mice with established 4T1 orthotopic allografts.[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapeutic drugs.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., TNBC cell lines) start->cell_culture in_vitro In Vitro Assays cell_culture->in_vitro proliferation Proliferation Assay (e.g., MTT) in_vitro->proliferation colony Colony Formation Assay in_vitro->colony migration Wound Healing (Scratch) Assay in_vitro->migration invasion Transwell Invasion Assay in_vitro->invasion in_vivo In Vivo Studies in_vitro->in_vivo data_analysis Data Analysis & Interpretation proliferation->data_analysis colony->data_analysis migration->data_analysis invasion->data_analysis tumor_model Orthotopic Tumor Model (e.g., 4T1 in mice) in_vivo->tumor_model treatment Treatment with Drug Combinations tumor_model->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement metastasis_analysis Metastasis Analysis (e.g., Lung) tumor_measurement->metastasis_analysis metastasis_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating drug combinations.

Cell Proliferation (MTT) Assay

Objective: To determine the effect of this compound, a chemotherapeutic drug, and their combination on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., BT549, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Chemotherapeutic drug (stock solution in appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and the chemotherapeutic drug in complete growth medium. For combination treatments, prepare a fixed concentration of one drug with varying concentrations of the other.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, use software like CompuSyn to calculate the Combination Index (CI).

Colony Formation Assay

Objective: To assess the long-term proliferative capacity and survival of cancer cells after treatment with this compound and a chemotherapeutic drug.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 6-well plates

  • This compound

  • Chemotherapeutic drug

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Protocol:

  • Seed 500-1000 cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound, the chemotherapeutic drug, or the combination at desired concentrations for 24-48 hours.

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete growth medium.

  • Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.

  • Wash the colonies with PBS and fix them with ice-cold methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 20 minutes at room temperature.

  • Gently wash the plates with water and allow them to air dry.

  • Image the plates and count the number of colonies (typically >50 cells).

  • Quantify the results by dissolving the stain in 10% acetic acid and measuring the absorbance at 590 nm.

Wound Healing (Scratch) Assay

Objective: To evaluate the effect of the drug combination on cancer cell migration.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a wound healing insert

  • This compound

  • Chemotherapeutic drug

  • Microscope with a camera

Protocol:

  • Seed cells in plates to create a confluent monolayer.

  • Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing the drugs (single agents or combination) or vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial scratch area.

Transwell Invasion Assay

Objective: To assess the effect of the drug combination on the invasive potential of cancer cells.

Materials:

  • Cancer cell lines

  • Transwell inserts with 8 µm pore size polycarbonate membranes

  • 24-well plates

  • Matrigel

  • Serum-free medium

  • Complete growth medium (as a chemoattractant)

  • This compound

  • Chemotherapeutic drug

  • Cotton swabs

  • Crystal Violet staining solution

Protocol:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.

  • Resuspend cancer cells (5 x 10^4 to 1 x 10^5 cells) in serum-free medium containing the drugs (single agents or combination) or vehicle control.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Add complete growth medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours at 37°C.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

  • Image the stained cells under a microscope and count the number of invading cells in several random fields.

  • Quantify the results by eluting the stain and measuring the absorbance.

In Vivo Orthotopic Tumor Model

Objective: To evaluate the anti-tumor efficacy and anti-metastatic potential of the drug combination in a relevant animal model.

Materials:

  • Immunocompromised or syngeneic mice (e.g., BALB/c for 4T1 cells)

  • Cancer cell line capable of forming tumors (e.g., 4T1)

  • Matrigel (optional, for enhancing tumor take rate)

  • This compound formulated for in vivo use

  • Chemotherapeutic drug formulated for in vivo use

  • Vehicle control solution

  • Calipers for tumor measurement

  • Anesthesia

Protocol:

  • Harvest cancer cells and resuspend them in PBS or a PBS/Matrigel mixture.

  • Inject the cells (e.g., 1 x 10^5 to 1 x 10^6 cells) into the mammary fat pad of the mice.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, chemotherapy alone, combination).

  • Administer the treatments according to a predetermined schedule (e.g., daily, weekly) via an appropriate route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

  • Harvest relevant organs (e.g., lungs) to assess metastasis by counting surface nodules or through histological analysis.

Conclusion

The combination of the PAK1 inhibitor this compound with standard chemotherapeutic agents represents a promising therapeutic strategy for cancers with dysregulated PAK1 signaling. The synergistic effects observed in preclinical models, including enhanced anti-tumor activity and reduced metastatic potential, provide a strong rationale for further investigation and clinical development. The protocols outlined in these application notes offer a framework for researchers to explore and validate the efficacy of this combination therapy in various cancer contexts.

References

Troubleshooting & Optimization

NVS-PAK1-1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and handling of NVS-PAK1-1, a potent and selective allosteric PAK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] It functions by binding to a novel allosteric site on the PAK1 kinase, rather than the ATP-binding site, leading to high selectivity over other kinases.[4][5] This specific binding inhibits the autophosphorylation and downstream signaling activity of PAK1.

Q2: I am observing precipitation of this compound in my aqueous buffer. What could be the cause and how can I resolve it?

This compound is practically insoluble in water.[2] Precipitation in aqueous buffers is a common issue and typically arises from the low aqueous solubility of the compound. To resolve this, it is crucial to first dissolve this compound in an appropriate organic solvent, such as DMSO or ethanol, to create a concentrated stock solution before diluting it into your aqueous experimental medium. Ensure the final concentration of the organic solvent in your aqueous buffer is low enough to be tolerated by your experimental system and does not exceed the solubility limit of this compound in the final mixture. For cellular assays, the final DMSO concentration should typically be kept below 0.5%.

Q3: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents. The choice of solvent will depend on the specific requirements of your experiment.

  • Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.[1][2][3][6]

  • Ethanol is another suitable solvent for preparing stock solutions.[1][2]

  • Dimethylformamide (DMF) can also be used to dissolve this compound.[7]

For in vivo studies, specific formulations containing co-solvents like PEG300, Tween-80, or corn oil are necessary to maintain solubility and bioavailability.[2][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitation during stock solution preparation. The concentration exceeds the solubility limit in the chosen solvent.Refer to the solubility data table below. You may need to use a higher volume of solvent or a different solvent with higher solubility. Gentle warming and sonication can also aid in dissolution, but always check for compound stability under these conditions.[3]
Precipitation upon dilution of the DMSO stock solution into aqueous media. The aqueous solubility of this compound is very low. The final concentration in the aqueous buffer is too high.Decrease the final concentration of this compound in your assay. Increase the percentage of co-solvents in your final solution if your experimental system allows. For cell-based assays, ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced artifacts.
Inconsistent experimental results. Repeated freeze-thaw cycles of the stock solution may lead to degradation or precipitation.Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][8] It is recommended to use freshly prepared working solutions for optimal results.[2][8]
Low or no activity in in vivo experiments. Poor bioavailability due to low stability in liver microsomes.[3][4][6][8]This compound has shown limited stability in rat liver microsomes.[3][4][6][8] Consider this limitation in the experimental design and data interpretation. The use of specific in vivo formulations is critical to enhance exposure.[2][4]

Quantitative Solubility Data

The solubility of this compound can vary slightly between different suppliers and batches. The following table summarizes the reported solubility data in various solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source(s)
DMSO30 - 125~62.5 - 260.45[1][2][3][6][7]
Ethanol20 - 96~41.7 - 200[1][2][7]
DMF50~104.2[7]
1 eq. HCl47.99100
DMF:PBS (pH 7.2) (1:1)0.5~1.04[7]

Note: The molarity is calculated based on the molecular weight of this compound (479.93 g/mol ).

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.

Materials:

  • This compound powder

  • Anhydrous DMSO or 100% Ethanol

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, not exceeding the maximum solubility).

  • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Aliquot the stock solution into single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C.[4][8] Avoid repeated freeze-thaw cycles.[4][8]

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound on PAK1 kinase.

Materials:

  • Recombinant PAK1 enzyme

  • Kinase buffer

  • Peptide substrate

  • ATP

  • This compound stock solution

  • Stop solution

  • 384-well microtiter plates

Procedure:

  • Prepare serial dilutions of this compound in 90% DMSO.[4]

  • Add 50 nL of the diluted compound solution to the wells of a 384-well plate.[4][8]

  • Add 4.5 µL of the enzyme solution in kinase buffer to each well.

  • Pre-incubate the plate at 30°C for 60 minutes.[4][8]

  • Initiate the kinase reaction by adding 4.5 µL of the peptide substrate and ATP solution.

  • Incubate the reaction at 30°C for 60 minutes.[4][8]

  • Terminate the reaction by adding 16 µL of the stop solution.[4][8]

  • Analyze the results using a suitable detection method, such as a microfluidic mobility shift assay.[4]

  • Calculate IC50 values from the dose-response curves.[4]

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (e.g., in DMSO) dilution Serially Dilute for Dose-Response stock->dilution add_cmpd Add Compound to Plate dilution->add_cmpd add_enzyme Add PAK1 Enzyme add_cmpd->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate + ATP pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Plate stop_reaction->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for an in vitro kinase inhibition assay with this compound.

Simplified PAK1 Signaling Pathway

pak1_pathway rtk Receptor Tyrosine Kinases (RTKs) rac_cdc42 Rac/Cdc42 rtk->rac_cdc42 integrins Integrins integrins->rac_cdc42 pak1 PAK1 rac_cdc42->pak1 Activates raf_mek_erk Raf-MEK-ERK Pathway pak1->raf_mek_erk akt AKT Pathway pak1->akt cytoskeleton Cytoskeletal Reorganization pak1->cytoskeleton nvs_pak1_1 This compound nvs_pak1_1->pak1 Inhibits proliferation Cell Proliferation & Survival raf_mek_erk->proliferation akt->proliferation

Caption: Simplified PAK1 signaling cascade and the inhibitory action of this compound.

References

Technical Support Center: Enhancing the In Vivo Performance of NVS-PAK1-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of the selective PAK1 inhibitor, NVS-PAK1-1.

Frequently Asked Questions (FAQs)

Q1: Why am I observing lower than expected efficacy of this compound in my in vivo experiments?

A1: The most likely reason for reduced in vivo efficacy is the rapid metabolism of this compound. It has a very short half-life in vivo due to extensive metabolism by the cytochrome P450 (CYP450) enzyme system in the liver.[1][2][3] This leads to rapid clearance of the compound and insufficient exposure to the target tissue.

Q2: What is the metabolic stability of this compound?

A2: this compound exhibits poor stability in liver microsomes, which are preparations of the endoplasmic reticulum from the liver containing a high concentration of CYP450 enzymes. This inherent instability is a key factor limiting its in vivo applications.[4][5]

Q3: Are there any known strategies to improve the in vivo stability and exposure of this compound?

A3: Yes, two primary strategies have been explored to overcome the rapid metabolism of this compound:

  • Co-administration with Pharmacokinetic Inhibitors: The use of broad-spectrum CYP450 inhibitors can significantly reduce the metabolism of this compound, thereby increasing its plasma concentration and half-life.[3]

  • Development of PAK1-Selective Degraders (PROTACs): An alternative approach involves chemically modifying this compound to create a proteolysis-targeting chimera (PROTAC). This converts the inhibitor into a degrader that induces the ubiquitination and subsequent proteasomal degradation of PAK1. This strategy can lead to a more sustained pharmacological effect than catalytic inhibition alone.[1][2]

Q4: Which specific CYP450 inhibitors have been successfully used with this compound?

A4: Studies have demonstrated that co-administration of this compound with 1-aminobenzotriazole (1-ABT), ritonavir, or ketoconazole can effectively inhibit its degradation in vitro.[3] In vivo studies have successfully used 1-ABT to achieve prolonged and effective concentrations of this compound in tumor-bearing tissues.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable plasma/tissue concentration of this compound. Rapid metabolism by hepatic CYP450 enzymes.Co-administer this compound with a validated CYP450 inhibitor, such as 1-aminobenzotriazole (1-ABT). See the experimental protocol below for a starting point.
Inconsistent in vivo efficacy despite co-administration with a CYP450 inhibitor. Suboptimal dosing or timing of the inhibitor and this compound.Optimize the dosing regimen. Administer the CYP450 inhibitor prior to this compound to ensure adequate inhibition of metabolic enzymes. Perform pharmacokinetic studies to determine the optimal timing and dosage for your specific animal model.
Off-target effects observed in vivo. Inhibition of other kinases or cellular processes by this compound at high concentrations required to overcome metabolism.Consider using a PAK1-selective degrader (PROTAC) based on the this compound scaffold, such as BJG-05-039. This approach may provide enhanced potency and a more sustained effect at lower concentrations, potentially reducing off-target effects.[1][2]
Difficulty in formulating this compound for in vivo administration. Poor solubility of the compound.Refer to formulation guidelines. A common formulation involves dissolving this compound in a vehicle such as 10% DMSO and 90% corn oil.[5] Always ensure the final formulation is a clear solution.

Quantitative Data Summary

Table 1: In Vitro Potency and Stability of this compound

ParameterValueReference
PAK1 IC50 5 nM[4]
PAK1 Kd 7 nM[4][5]
PAK2 Kd 400 nM[4][5]
Half-life in Rat Liver Microsomes (RLM) 3.5 min[4][5]

Table 2: In Vivo Dosing Regimen for Improved this compound Exposure

CompoundDosageAnimal ModelOutcomeReference
This compound + 1-ABT 30 mg/kg this compound + 100 mg/kg 1-ABT (daily)MiceProlonged and effective concentrations in tumor-bearing tissues.[3]

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of this compound in the presence of liver microsomes.

Materials:

  • This compound

  • Liver microsomes (e.g., rat, human)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching and analysis

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and this compound to the pre-warmed microsome solution. The final concentration of DMSO should be <1%.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Calculate the half-life (t1/2) by plotting the natural logarithm of the percentage of this compound remaining versus time.

Protocol 2: Co-administration of this compound with a CYP450 Inhibitor in Mice

Objective: To improve the in vivo exposure of this compound by inhibiting its metabolism.

Materials:

  • This compound

  • 1-aminobenzotriazole (1-ABT) or another suitable CYP450 inhibitor

  • Vehicle for formulation (e.g., 10% DMSO, 90% corn oil)

  • Experimental animals (e.g., mice)

Procedure:

  • Prepare a formulation of this compound and 1-ABT in the chosen vehicle.

  • Acclimatize the animals to the experimental conditions.

  • Administer the CYP450 inhibitor (e.g., 100 mg/kg 1-ABT) to the animals via an appropriate route (e.g., intraperitoneal injection) approximately 30-60 minutes before administering this compound. This allows for the inhibition of CYP450 enzymes.

  • Administer this compound (e.g., 30 mg/kg) to the animals.

  • At predetermined time points post-dose, collect blood and/or tissue samples.

  • Process the samples to extract the drug (e.g., protein precipitation or liquid-liquid extraction).

  • Analyze the concentration of this compound in the samples using a validated analytical method such as LC-MS/MS.

  • Determine the pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) to assess the impact of the inhibitor on this compound exposure.

Visualizations

cluster_0 Metabolic Pathway of this compound NVS_PAK1_1 This compound (Active Inhibitor) CYP450 CYP450 Enzymes (e.g., in Liver) NVS_PAK1_1->CYP450 Metabolism Metabolites Inactive Metabolites CYP450->Metabolites

Caption: Metabolic inactivation of this compound by CYP450 enzymes.

cluster_1 Improving Stability with CYP450 Inhibitors NVS_PAK1_1 This compound CYP450 CYP450 Enzymes NVS_PAK1_1->CYP450 Metabolism Reduced Metabolism CYP450->Metabolism Inhibitor CYP450 Inhibitor (e.g., 1-ABT) Inhibitor->CYP450 Inhibits

Caption: Mechanism of CYP450 inhibitors to enhance this compound stability.

cluster_2 PROTAC Strategy for PAK1 Degradation PROTAC PAK1-Selective Degrader (e.g., BJG-05-039) PAK1 PAK1 Protein PROTAC->PAK1 Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome Proteasome PAK1->Proteasome Targeted for Degradation Ub Ubiquitin E3->Ub Transfers Ub->PAK1 Degradation Degraded PAK1 Proteasome->Degradation

Caption: Workflow of a PAK1-selective PROTAC for targeted protein degradation.

References

NVS-PAK1-1 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the off-target effects and selectivity profile of the allosteric PAK1 inhibitor, NVS-PAK1-1.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for PAK1 over other kinases?

This compound is a highly selective inhibitor of p21-activated kinase 1 (PAK1).[1][2] It demonstrates exceptional selectivity against the broader human kinome and within the PAK family itself.[2][3]

Q2: What is the selectivity of this compound against other PAK family members?

This compound exhibits significant selectivity for PAK1 over other PAK isoforms.[1][2] Notably, its potency against PAK2, the closest member of the PAK family, is substantially lower.[3] The inhibitor is reported to be approximately 50 to 100 times more selective for PAK1 than for PAK2.[4][5][6]

Q3: Has the kinome-wide selectivity of this compound been profiled?

Yes, the selectivity of this compound has been extensively profiled against a large panel of kinases. A KINOMEscan™ profiling against 442 kinases at a concentration of 10 µM demonstrated the exquisite selectivity of this compound, with a selectivity score (S10-score) of 0.003.[3]

Q4: Does this compound show any off-target activity against non-kinase proteins?

This compound has been evaluated against several panels of non-kinase targets and has shown a very clean profile. It displayed no significant cross-reactivity against a panel of 53 proteases and 28 bromodomains when tested at 10 µM.[3] In a panel of 22 to 27 receptors, the most potent off-target activity observed was against Phosphodiesterase 4D, with an IC50 greater than 13 µM.[3]

Troubleshooting Guide

Problem: I am observing unexpected cellular effects at higher concentrations of this compound. Could this be due to off-target inhibition?

While this compound is highly selective for PAK1, at higher concentrations, inhibition of other kinases or off-target effects, though minimal, cannot be entirely ruled out.

  • PAK2 Inhibition: At concentrations significantly above the IC50 for PAK1, partial inhibition of PAK2 may occur.[3] For instance, inhibition of the downstream substrate MEK1 at Ser289 is observed at concentrations (6-20 µM) that inhibit both PAK1 and PAK2.[1][3]

  • Cellular Proliferation: Inhibition of proliferation in some cell lines, such as Su86.86, is seen at concentrations around 2 µM, which is attributed to the combined effect of inhibiting PAK1 and partially inhibiting PAK2.[1][3]

  • Recommendation: To specifically probe the effects of PAK1 inhibition, it is recommended to use this compound at a concentration of 0.25 µM. For dual PAK1/2 inhibition studies, a concentration of 2.5 µM is suggested.[3]

Problem: My in vivo experiments with this compound are not showing the expected efficacy. Is there an issue with the compound's properties?

This compound has limitations for in vivo applications due to its metabolic instability.

  • Poor Stability: The compound exhibits poor stability in rat liver microsomes, with a short half-life of 3.5 minutes.[1][2] This rapid metabolism by the cytochrome P450 system can limit its in vivo exposure and efficacy.[5][7]

  • Recommendation: For in vivo studies, consider these pharmacokinetic properties during experimental design. It may be necessary to use a dosing regimen that accounts for the rapid clearance or to explore the use of co-administered pharmacokinetic inhibitors, though this can complicate the interpretation of results.[8] Alternatively, a recently developed PAK1-selective degrader based on this compound, BJG-05-039, might offer an alternative for in vivo applications due to its different mechanism of action.[5][9]

Data Presentation

This compound Potency and Selectivity Profile
TargetAssay TypeParameterValueFold Selectivity (PAK2/PAK1)
PAK1 (dephosphorylated) Caliper AssayIC505 nM (0.005 µM)[1][3]-
PAK1 (phosphorylated) Caliper AssayIC506 nM (0.006 µM)[3]-
PAK1 KINOMEscan™Kd7 nM[1][2][3]~57x (based on Kd)
PAK2 (dephosphorylated) Caliper AssayIC50270 nM[3]54x (based on dephos. IC50)
PAK2 (phosphorylated) Caliper AssayIC50720 nM[3]120x (based on phos. IC50)
PAK2 KINOMEscan™Kd400 nM[1][2][10]~57x (based on Kd)
This compound Off-Target Profile
Target ClassNumber of Targets TestedConcentration TestedResults
Kinases 44210 µMHighly selective (S10-score = 0.003)[3]
Proteases 5310 µMNo cross-reactivity[3]
Receptors 22-2710 µMInactive; IC50 > 13 µM for closest off-target (PDE4D)[3]
Bromodomains 28-4810 µMNo activity[3]
CYP450s 3 (3A4, 2D6, 2C9)-No significant inhibition (IC50 > 13.2 µM)[10]

Experimental Protocols

Caliper Assay for Kinase Inhibition

The Caliper assay is a microfluidic-based method used to measure kinase activity by quantifying the conversion of a substrate peptide to its phosphorylated form.

  • Plate Preparation: 50 nL of this compound compound solutions in 90% DMSO are dispensed into a 384-well microtiter plate, typically in an 8-point dose-response format.[1][2]

  • Enzyme Addition: 4.5 µL of the kinase solution (e.g., recombinant PAK1 or PAK2) is added to each well.

  • Pre-incubation: The plate is pre-incubated at 30°C for 60 minutes.[1][2]

  • Reaction Initiation: 4.5 µL of a solution containing the peptide substrate and ATP is added to each well to start the kinase reaction.

  • Incubation: The reaction is allowed to proceed for 60 minutes at 30°C.[1][2]

  • Reaction Termination: 16 µL of a stop solution is added to each well to terminate the reaction.

  • Data Acquisition: The plate is then read on a Caliper instrument, which separates the phosphorylated and unphosphorylated substrate peptides based on their charge and size, allowing for the determination of the percentage of inhibition.

  • Data Analysis: IC50 values are calculated from the dose-response curves using non-linear regression analysis.[10]

KINOMEscan™ (DiscoverX) Profiling

KINOMEscan™ is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

  • Assay Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The test compound (this compound) competes with the immobilized ligand for binding to the kinase.

  • Experimental Setup: this compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.[5][7][9]

  • Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Interpretation: The results are typically reported as a percentage of control or as a dissociation constant (Kd), providing a quantitative measure of binding affinity. The selectivity score (S-score) is a quantitative measure of compound selectivity, calculated by dividing the number of kinases that bind the compound by the total number of kinases tested.[3]

Visualizations

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak PAK Kinases cluster_downstream Downstream Effectors cluster_inhibitor Inhibitor Rac/Cdc42 Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Activates PAK2 PAK2 Rac/Cdc42->PAK2 Activates MEK1 MEK1 PAK1->MEK1 Phosphorylates (S298) Cytoskeletal Dynamics Cytoskeletal Dynamics PAK1->Cytoskeletal Dynamics Cell Proliferation Cell Proliferation PAK1->Cell Proliferation Cell Migration Cell Migration PAK1->Cell Migration This compound This compound This compound->PAK1 Allosteric Inhibition (High Potency) This compound->PAK2 Inhibition (Lower Potency) Kinase_Selectivity_Workflow cluster_compound Test Compound cluster_primary_assay Primary Potency & Selectivity Assays cluster_secondary_assay Broad Off-Target Profiling cluster_cellular_assay Cellular Assays cluster_results Results Interpretation This compound This compound Caliper_Assay Caliper Assay (PAK1 vs PAK2) This compound->Caliper_Assay Determine IC50 KINOMEscan KINOMEscan (442 Kinases) This compound->KINOMEscan Determine Kd & S-score Receptor_Panel Receptor Panel This compound->Receptor_Panel Protease_Panel Protease Panel This compound->Protease_Panel Bromodomain_Panel Bromodomain Panel This compound->Bromodomain_Panel Target_Engagement p-MEK (S298) Inhibition This compound->Target_Engagement Phenotypic_Assay Cell Proliferation Assay This compound->Phenotypic_Assay Potency_Selectivity High Potency & Selectivity for PAK1 Caliper_Assay->Potency_Selectivity KINOMEscan->Potency_Selectivity Off_Target_Profile Clean Off-Target Profile Receptor_Panel->Off_Target_Profile Protease_Panel->Off_Target_Profile Bromodomain_Panel->Off_Target_Profile Cellular_Activity On-Target Cellular Effects Target_Engagement->Cellular_Activity Phenotypic_Assay->Cellular_Activity

References

NVS-PAK1-1 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PAK1 inhibitor, NVS-PAK1-1. The information focuses on addressing potential issues related to its degradation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[1][2] It binds to a site distinct from the ATP-binding pocket, locking the kinase in an inactive conformation. This allosteric inhibition mechanism contributes to its high selectivity for PAK1 over other kinases, including other PAK family members.[3]

Q2: Is this compound stable in solution?

This compound has known stability issues, particularly in vivo and in liver microsome preparations, where it is rapidly metabolized.[1][4][5][6] While specific data on its half-life in cell culture media is limited, its inherent chemical structure may make it susceptible to degradation under standard cell culture conditions (e.g., in aqueous media at 37°C). It is recommended to prepare fresh working solutions from a frozen DMSO stock for each experiment and to minimize the time the compound spends in aqueous solutions before being added to cells.[2]

Q3: What are the recommended storage conditions for this compound?

  • Powder: Store at -20°C for up to 3 years.[2][4]

  • DMSO stock solutions: Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles.[2]

Q4: What is the recommended working concentration for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell line and the specific biological question. Inhibition of PAK1 autophosphorylation has been observed at concentrations as low as 0.25 µM.[3] However, effects on cell proliferation may require higher concentrations, in the range of 2 µM or more.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, with a focus on potential degradation.

Problem Possible Cause Recommended Solution
Inconsistent or weaker-than-expected results between experiments. Degradation of this compound in working solutions or cell culture media.1. Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. 2. Minimize the pre-incubation time of the compound in cell culture media before adding it to the cells. 3. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium (see Experimental Protocol below).
High variability in dose-response curves. 1. Inconsistent inhibitor concentration due to degradation. 2. Precipitation of the compound at higher concentrations.1. Follow the recommendations for minimizing degradation. 2. Ensure complete solubilization of the compound in DMSO before preparing aqueous dilutions. Visually inspect for any precipitation. 3. Consider using a formulation with solubilizing agents like PEG300 and Tween 80 for challenging applications, though this is more common for in vivo studies.[2][7]
Loss of inhibitory effect in long-term experiments (e.g., > 24 hours). Significant degradation of this compound over the course of the experiment.1. Replenish the cell culture media with freshly prepared this compound at regular intervals (e.g., every 24 hours). 2. Determine the half-life of this compound in your cell culture medium to establish an appropriate replenishment schedule.
No observable effect of this compound on the target pathway. 1. Complete degradation of the inhibitor. 2. The specific cell line may not be sensitive to PAK1 inhibition. 3. Incorrect assessment of pathway activation.1. Verify the biological activity of your this compound stock with a positive control cell line or a biochemical assay. 2. Confirm PAK1 expression and its role in the signaling pathway of interest in your cell line. 3. Assess the phosphorylation status of direct downstream targets of PAK1, such as MEK1 (Ser289), to confirm target engagement.[1][3]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound. Note that stability in cell culture media is an estimation and should be experimentally verified.

Table 1: this compound Potency and Selectivity

Parameter Value Assay Reference
IC₅₀ (PAK1) 5 nMDephosphorylated PAK1 assay[1][2]
K_d (PAK1) 7 nMBiochemical assay[1][4]
K_d (PAK2) 400 nMBiochemical assay[1][4]
Selectivity >50-fold for PAK1 over PAK2In vitro assays[3][8]

Table 2: this compound Stability

Condition Parameter Value Reference
Rat Liver Microsomes Half-life (t₁/₂)3.5 min[1][4]
DMSO Stock (-80°C) Stability≥ 1 year[1][2]
DMSO Stock (-20°C) Stability~1 month[2]
Aqueous Solution (e.g., cell culture media) Estimated Half-life (t₁/₂)Highly variable, potentially hours. Experimental verification is crucial.Inferred from general chemical stability principles and microsomal data.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC-MS.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with FBS as required for your experiments.

  • HPLC-MS system

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile

  • Internal standard (a stable, structurally similar compound, if available)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the cell culture medium with this compound to the final working concentration you intend to use in your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.

  • Incubate the medium under standard cell culture conditions (37°C, 5% CO₂).

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Process the samples:

    • For each time point, take an aliquot of the medium (e.g., 100 µL).

    • Add an equal volume of acetonitrile containing an internal standard to precipitate proteins and halt degradation.

    • Vortex and centrifuge to pellet the precipitated material.

  • Analyze by HPLC-MS:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the concentration of this compound using a validated HPLC-MS method.

  • Calculate the percentage remaining: Compare the peak area of this compound at each time point to the peak area at time 0 to determine the percentage of the compound remaining.

Protocol 2: In-Cell Western for Assessing PAK1 Pathway Inhibition

This protocol provides a method to quantify the inhibition of PAK1 signaling in cells treated with this compound.

Materials:

  • Cells of interest

  • This compound

  • Primary antibodies: anti-phospho-MEK1 (Ser289) and a loading control (e.g., anti-GAPDH or anti-tubulin).

  • Fluorescently labeled secondary antibodies.

  • In-Cell Western imaging system.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations for the desired duration. Include a vehicle control (DMSO).

  • Fix and permeabilize the cells.

  • Block with a suitable blocking buffer.

  • Incubate with the primary antibodies overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibodies.

  • Image and quantify the fluorescence intensity for both the phospho-protein and the loading control using an In-Cell Western imaging system.

  • Normalize the phospho-protein signal to the loading control signal to determine the extent of pathway inhibition at different this compound concentrations.

Visualizations

PAK1 Signaling Pathway

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_rho Rho GTPases cluster_downstream Downstream Effectors & Cellular Processes RTK Receptor Tyrosine Kinases (e.g., EGFR) Rac1 Rac1 RTK->Rac1 GPCR G-Protein Coupled Receptors Cdc42 Cdc42 GPCR->Cdc42 Integrins Integrins Integrins->Rac1 PAK1 PAK1 Rac1->PAK1 Activation Cdc42->PAK1 Activation MEK1 MEK1 PAK1->MEK1 LIMK LIMK PAK1->LIMK Survival Cell Survival PAK1->Survival NVS_PAK1_1 This compound NVS_PAK1_1->PAK1 Inhibition ERK ERK MEK1->ERK Proliferation Cell Proliferation ERK->Proliferation Cofilin Cofilin LIMK->Cofilin Cytoskeleton Cytoskeletal Remodeling Cofilin->Cytoskeleton Motility Cell Motility Cytoskeleton->Motility Stability_Workflow start Start: Prepare this compound in Cell Culture Medium incubation Incubate at 37°C, 5% CO₂ start->incubation sampling Collect Aliquots at Multiple Time Points (e.g., 0, 2, 4, 8, 24h) incubation->sampling processing Protein Precipitation with Acetonitrile sampling->processing centrifugation Centrifuge to Pellet Precipitate processing->centrifugation analysis Analyze Supernatant by HPLC-MS centrifugation->analysis data_analysis Quantify Peak Area of This compound vs. Time 0 analysis->data_analysis result Determine Percentage Degradation and Half-life data_analysis->result

References

NVS-PAK1-1 & NVS-PAK1-C Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective allosteric PAK1 inhibitor, NVS-PAK1-1, and its corresponding negative control, NVS-PAK1-C. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing these compounds in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound and NVS-PAK1-C.

Problem Possible Cause Recommended Solution
No or low inhibition of PAK1 activity observed in a biochemical assay. Incorrect compound concentration.Confirm the final concentration of this compound. For biochemical assays, the IC50 is approximately 5 nM.[1][2][3][4][5] A dose-response experiment is recommended.
Inactive compound.Ensure proper storage of the compound at -20°C or -80°C to maintain stability.[1] Prepare fresh stock solutions in DMSO.
Assay conditions are not optimal.Verify the ATP concentration in your assay. This compound is an ATP-competitive inhibitor, and its apparent potency can be affected by ATP levels.[6]
Inconsistent results in cell-based assays. Cell line dependency.The cellular potency of this compound can be cell line-dependent. It has shown an IC50 of 2 µM for proliferation inhibition in Su86.86 cells.[1][3][6] Consider using a cell line with known PAK1 dependency.
Off-target effects at high concentrations.Use the lowest effective concentration. For selective PAK1 inhibition in cells, a concentration of 0.25 µM is recommended. For dual PAK1/2 inhibition, 2.5 µM can be used.[6] Always compare results with the inactive control, NVS-PAK1-C, at the same concentration.
Poor compound stability in media.Minimize the incubation time if stability is a concern. Prepare fresh compound dilutions in media for each experiment.
NVS-PAK1-C (negative control) shows some activity. High concentration used.NVS-PAK1-C is significantly less active (>100-fold) than this compound, but may show some effects at very high concentrations.[6][7] Use it at the same concentration as this compound.
Impure compound.Ensure the purity of your NVS-PAK1-C lot. Purity should be >98%.[7]
Difficulty dissolving the compounds. Improper solvent or concentration.Both this compound and NVS-PAK1-C are soluble in DMSO up to 100 mM.[5][7] For aqueous solutions, prepare a concentrated stock in DMSO and then dilute in your experimental buffer.
No effect on downstream signaling (e.g., MEK1 phosphorylation). Insufficient concentration for dual PAK1/PAK2 inhibition.Inhibition of downstream substrates like MEK1 at Ser289 may require higher concentrations (6-20 µM) of this compound to inhibit both PAK1 and PAK2.[1][2][6]
Cell-specific signaling pathways.The specific downstream effects can be context-dependent. Confirm the PAK1 signaling pathway in your cell model.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[1][2][4] It binds to a pocket in the kinase domain, stabilizing the DFG-out conformation, which is incompatible with ATP binding, thus acting as an ATP-competitive inhibitor.[6]

Q2: How selective is this compound?

A2: this compound is highly selective for PAK1. It has an IC50 of 5 nM for PAK1 and is over 54-fold more selective for PAK1 than for the closely related PAK2 (IC50 of 270 nM for dephosphorylated PAK2).[6] It shows exceptional selectivity against a broad panel of 442 kinases.[5][6]

Q3: What is NVS-PAK1-C and why should I use it?

A3: NVS-PAK1-C is the inactive enantiomer of this compound and serves as a negative control.[6][7] It is more than 100-fold less active against PAK1.[6][7] It is crucial to use NVS-PAK1-C in parallel with this compound in your experiments to ensure that the observed effects are due to specific PAK1 inhibition and not off-target or compound-specific artifacts.

Q4: What are the recommended concentrations for cell-based assays?

A4: The recommended concentrations depend on the desired effect:

  • For selective inhibition of PAK1: 0.25 µM.[6]

  • For dual inhibition of PAK1 and PAK2: 2.5 µM.[6]

  • To inhibit downstream signaling to MEK1: 6-20 µM.[1][2]

  • For cell proliferation inhibition in Su86.86 cells, the IC50 is 2 µM.[1][3][6]

Q5: Can this compound be used for in vivo studies?

A5: this compound has shown poor stability in rat liver microsomes (t1/2 = 3.5 minutes), which may limit its application for in vivo studies.[1][2][3]

Q6: How should I store this compound and NVS-PAK1-C?

A6: Both compounds should be stored as a solid at -20°C for long-term storage.[1][5] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and NVS-PAK1-C.

Table 1: Biochemical Potency

CompoundTargetAssay TypeIC50Kd
This compound dephosphorylated PAK1Caliper5 nM[1][3][4][5][6]7 nM[1][2][3]
phosphorylated PAK1Caliper6 nM[6]
dephosphorylated PAK2Caliper270 nM[6]400 nM[1][2][3]
phosphorylated PAK2Caliper720 nM[6]
NVS-PAK1-C PAK1Caliper>100-fold less active than this compound[6][7]

Table 2: Cellular Activity

CompoundCell LineAssayEffectConcentration / IC50
This compound Su86.86ProliferationInhibition2 µM (IC50)[1][3][6]
Su86.86PAK1 Autophosphorylation (S144)Inhibition0.25 µM[6]
Su86.86 (PAK2 shRNA)MEK S289 PhosphorylationInhibition0.21 µM (IC50)[6]
Su86.86MEK S289 PhosphorylationInhibition6-20 µM[1][2]

Signaling Pathways and Workflows

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak PAK1 cluster_downstream Downstream Effectors cluster_inhibitor Inhibitor Rac1/Cdc42 Rac1/Cdc42 PAK1 PAK1 Rac1/Cdc42->PAK1 Activation MEK1 MEK1 PAK1->MEK1 Phosphorylation (S289) Cytoskeletal Dynamics Cytoskeletal Dynamics PAK1->Cytoskeletal Dynamics ERK ERK MEK1->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Cell Migration Cell Migration Cytoskeletal Dynamics->Cell Migration This compound This compound This compound->PAK1 Allosteric Inhibition

Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Analysis Prepare stock solutions\n(this compound & NVS-PAK1-C in DMSO) Prepare stock solutions (this compound & NVS-PAK1-C in DMSO) Treat cells with:\n- Vehicle (DMSO)\n- this compound\n- NVS-PAK1-C Treat cells with: - Vehicle (DMSO) - this compound - NVS-PAK1-C Prepare stock solutions\n(this compound & NVS-PAK1-C in DMSO)->Treat cells with:\n- Vehicle (DMSO)\n- this compound\n- NVS-PAK1-C Kinase Assay\n(in vitro) Kinase Assay (in vitro) Prepare stock solutions\n(this compound & NVS-PAK1-C in DMSO)->Kinase Assay\n(in vitro) Culture cells to\ndesired confluency Culture cells to desired confluency Culture cells to\ndesired confluency->Treat cells with:\n- Vehicle (DMSO)\n- this compound\n- NVS-PAK1-C Western Blot\n(p-PAK1, p-MEK, etc.) Western Blot (p-PAK1, p-MEK, etc.) Treat cells with:\n- Vehicle (DMSO)\n- this compound\n- NVS-PAK1-C->Western Blot\n(p-PAK1, p-MEK, etc.) Cell Proliferation Assay\n(e.g., MTT) Cell Proliferation Assay (e.g., MTT) Treat cells with:\n- Vehicle (DMSO)\n- this compound\n- NVS-PAK1-C->Cell Proliferation Assay\n(e.g., MTT)

Caption: General experimental workflow for using this compound and NVS-PAK1-C.

Key Experimental Protocols

In Vitro Kinase Assay (Caliper-Based)

This protocol is adapted from methodologies used to characterize this compound.[1][2][6]

  • Compound Plating: Dispense 50 nL of this compound, NVS-PAK1-C, or control DMSO into a 384-well microtiter plate. Compounds are typically tested in an 8-point dose-response format.

  • Enzyme Addition: Add 4.5 µL of recombinant PAK1 enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Initiation: Add 4.5 µL of a solution containing the peptide substrate and ATP to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 16 µL of stop solution to each well.

  • Data Acquisition: Analyze the plate on a Caliper LC3000 workstation to measure product formation via a microfluidic mobility shift assay.

  • Data Analysis: Calculate percent inhibition values and determine IC50 values using non-linear regression analysis.

Western Blotting for PAK1 Pathway Inhibition

This protocol allows for the assessment of PAK1 pathway inhibition in a cellular context.

  • Cell Culture and Treatment: Plate cells (e.g., Su86.86) and grow to 70-80% confluency. Treat cells with vehicle (DMSO), this compound, and NVS-PAK1-C at desired concentrations for the specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Resolve 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PAK1 (e.g., Ser144), total PAK1, phospho-MEK1 (Ser289), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software. Normalize phosphoprotein levels to total protein levels.

Cell Proliferation (MTT) Assay

This protocol measures the effect of the compounds on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and NVS-PAK1-C (and vehicle control).

  • Incubation: Incubate the cells for the desired period (e.g., 5 days for Su86.86 cells[6]).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

References

Technical Support Center: NVS-PAK1-1 Western Blot Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NVS-PAK1-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their Western blot experiments involving the selective allosteric PAK1 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[1] Unlike ATP-competitive inhibitors, this compound binds to a site on the PAK1 enzyme distinct from the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state.[2] This allosteric mechanism contributes to its high selectivity for PAK1 over other kinases, including the closely related PAK2.[3][4]

Q2: What is the recommended concentration of this compound for cell-based assays?

The recommended concentration for cellular use typically ranges from 400 nM to 2 µM.[4] However, the optimal concentration can vary depending on the cell line and the specific experimental conditions. It is advisable to perform a dose-response experiment to determine the most effective concentration for your system. For potent inhibition of PAK1 autophosphorylation (e.g., at Ser144), concentrations around 0.25 µM have been shown to be effective in certain cell lines.[2]

Q3: Does this compound inhibit other PAK isoforms?

This compound exhibits significant selectivity for PAK1 over PAK2, with a reported selectivity of over 50-fold.[5] However, at higher concentrations (e.g., 6-20 µM), it can also inhibit PAK2.[2] It is crucial to consider this when interpreting results, especially when using concentrations at the higher end of the recommended range.

Q4: How does this compound treatment affect downstream signaling pathways?

By inhibiting PAK1, this compound can modulate several downstream signaling pathways. PAK1 is known to be involved in cytoskeletal dynamics, cell proliferation, and survival.[2] A key downstream target of PAK1 is MEK1, which it can phosphorylate at Ser298.[6] Therefore, a common readout for this compound efficacy is a decrease in phospho-MEK1 (Ser298) levels. PAK1 also plays a role in the MAPK and AKT signaling pathways.[2]

Q5: Does this compound treatment affect total PAK1 protein levels?

As a small molecule inhibitor, this compound is not expected to directly alter the total protein levels of PAK1. However, prolonged inhibition of a kinase can sometimes lead to downstream effects on protein expression or stability. It is always recommended to probe for total PAK1 as a loading control and to ensure that any observed decrease in phosphorylated PAK1 is not due to a reduction in the total amount of the protein.

Troubleshooting Guide

This guide addresses common issues encountered during Western blotting experiments with this compound.

Problem 1: No or Weak Signal for Phosphorylated PAK1 (or its substrates)

Possible Causes & Solutions

CauseRecommended Solution
Inactive this compound Ensure proper storage of this compound at -20°C.[5] Prepare fresh stock solutions in an appropriate solvent like DMSO.
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A concentration of 0.25 µM has been shown to inhibit PAK1 autophosphorylation.[2]
Insufficient Treatment Time Optimize the incubation time with this compound. A time course experiment (e.g., 1, 2, 4, 8 hours) can help identify the optimal duration for observing the desired inhibitory effect.
Low Abundance of Target Protein Increase the amount of protein loaded onto the gel. Consider using a positive control cell line known to have high PAK1 activity.
Inefficient Phosphatase Inhibition Always include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein during sample preparation.
Poor Antibody Quality Use a phospho-specific antibody that has been validated for Western blotting. Check the antibody datasheet for recommended dilutions and blocking conditions.
Problem 2: High Background

Possible Causes & Solutions

CauseRecommended Solution
Inadequate Blocking Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
Insufficient Washing Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween-20 to the wash buffer can also help.
Membrane Drying Ensure the membrane remains wet throughout the entire blotting and detection process.
Problem 3: Non-Specific Bands

Possible Causes & Solutions

CauseRecommended Solution
Antibody Cross-Reactivity Use a highly specific monoclonal antibody if available. Check the antibody datasheet for any known cross-reactivities. The Phospho-PAK1 (Thr423)/PAK2 (Thr402) antibody is known to cross-react with phospho-Mst1 and phospho-Mst2.[7]
Protein Degradation Add protease inhibitors to your lysis buffer and keep samples on ice to minimize protein degradation, which can lead to smaller, non-specific bands.
Off-Target Effects of this compound While this compound is highly selective, at high concentrations it may have off-target effects. Use the lowest effective concentration and consider using a negative control compound if available.
Post-Translational Modifications Changes in phosphorylation patterns due to inhibitor treatment can sometimes lead to the appearance of unexpected bands.
Problem 4: Inconsistent Results

Possible Causes & Solutions

| Cause | Recommended Solution | | :--- | | | Variability in Cell Culture | Ensure consistent cell density, passage number, and growth conditions for all experiments. | | Inconsistent Inhibitor Treatment | Prepare fresh dilutions of this compound for each experiment. Ensure accurate and consistent timing of inhibitor treatment. | | Technical Variability in Western Blotting | Maintain a consistent and well-documented Western blot protocol, including gel percentage, transfer conditions, and antibody incubation times. |

Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification
  • Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the optimized duration.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

Protocol 2: Western Blotting
  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-PAK1, anti-total-PAK1, anti-phospho-MEK) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal.

Visualizations

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK1 MEK1 PAK1->MEK1 Phosphorylation (S298) AKT AKT PAK1->AKT Cytoskeleton Cytoskeletal Reorganization PAK1->Cytoskeleton ERK ERK MEK1->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation NVS_PAK1_1 This compound NVS_PAK1_1->PAK1 Inhibition

Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.

Western_Blot_Troubleshooting Start Western Blot Experiment with This compound Problem Problem Encountered? Start->Problem No_Signal No/Weak Signal for Phospho-Protein Problem->No_Signal Yes High_Background High Background Problem->High_Background Yes Non_Specific_Bands Non-Specific Bands Problem->Non_Specific_Bands Yes End Successful Result Problem->End No Check_Inhibitor Verify this compound Activity & Concentration No_Signal->Check_Inhibitor Check_Lysis Ensure Protease/ Phosphatase Inhibition No_Signal->Check_Lysis Optimize_Blocking Optimize Blocking & Washing High_Background->Optimize_Blocking Check_Antibody Validate Antibody Specificity Non_Specific_Bands->Check_Antibody Check_Inhibitor->Problem Optimize_Blocking->Problem Check_Antibody->Problem Check_Lysis->Problem

Caption: A logical workflow for troubleshooting common Western blot issues with this compound.

References

Validation & Comparative

A Head-to-Head Comparison of PAK Inhibitors: NVS-PAK1-1 versus FRAX486

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the p21-activated kinase (PAK) inhibitors NVS-PAK1-1 and FRAX486. This document synthesizes available experimental data to highlight the distinct biochemical and cellular performance profiles of these two widely used research compounds.

P21-activated kinases (PAKs) are critical signaling nodes in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Their dysregulation has been implicated in various diseases, most notably cancer and neurological disorders, making them attractive targets for therapeutic intervention. Among the small molecule inhibitors developed to probe PAK function, this compound and FRAX486 have emerged as important tools. This guide offers a detailed comparison of their performance based on published experimental data.

Biochemical Potency and Selectivity

A direct comparison of the biochemical potency of this compound and FRAX486 reveals that both are potent inhibitors of Group I PAKs. This compound, an allosteric inhibitor, demonstrates exceptional potency for PAK1 with an IC50 of 5 nM.[1][2] In contrast, FRAX486, an ATP-competitive inhibitor, exhibits potent inhibition across all Group I PAKs, with a slightly lower potency for PAK1 (IC50 = 14 nM) compared to this compound.

A key differentiator between the two inhibitors is their selectivity profile. This compound is exquisitely selective for PAK1 over its closest isoform, PAK2, with a reported 57-fold higher affinity for PAK1.[3] Kinome-wide screening of this compound against 442 kinases demonstrated a high degree of selectivity, with a selectivity score (S10) of 0.003 at a concentration of 10 µM.[4] While comprehensive kinome scan data for FRAX486 is not as readily available in a directly comparable format, it is characterized as a potent inhibitor of all Group I PAKs (PAK1, PAK2, and PAK3) with significantly less activity against the Group II member, PAK4.

InhibitorTarget(s)IC50 (nM)Kinase Selectivity
This compound PAK1 5[1][2]Highly selective for PAK1 over PAK2 (57-fold) and a panel of 442 kinases.[3][4]
PAK2270 (dephosphorylated), 720 (phosphorylated)[4]
FRAX486 PAK114Potent inhibitor of Group I PAKs (PAK1, PAK2, PAK3).[5]
PAK233Poor inhibitor of Group II PAKs (e.g., PAK4).
PAK339
PAK4575

Cellular Activity

In cellular assays, both inhibitors demonstrate the ability to modulate PAK signaling and affect cell proliferation. This compound effectively inhibits the autophosphorylation of PAK1 in cellular contexts.[2] However, studies have shown that it has relatively modest effects on cell proliferation in some cancer cell lines, with EC50 values in the micromolar range.[5] It has been suggested that the combined inhibition and degradation of PAK1, as seen with a degrader derived from this compound, is more potent in reducing proliferative signaling than catalytic inhibition alone.[5][6]

FRAX486 has been shown to impact cellular processes such as actin filament degeneration and proliferation in various cell types. A related compound, FRAX1036, demonstrated a more potent reduction in the proliferation of certain cell lines compared to this compound.

InhibitorCellular AssayCell LineIC50 / EC50 (µM)
This compound ProliferationSU86.86 (pancreatic carcinoma)2 (5-day treatment)[4]
ProliferationMS02 (murine schwannoma)4.7[7]
ProliferationHEI-193 (human schwannoma)6.2[7]
ProliferationMCF7 (breast cancer)11.8[5]
ProliferationOVCAR3 (ovarian cancer)8.9[5]
FRAX486 ProliferationWPMY-1 (prostate stromal)1-10 (concentration-dependent attenuation)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PAK1 signaling pathway, a typical experimental workflow for evaluating PAK inhibitors, and the logical comparison between this compound and FRAX486.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK1 MEK1 PAK1->MEK1 Cytoskeleton Cytoskeletal Reorganization PAK1->Cytoskeleton ERK1_2 ERK1/2 MEK1->ERK1_2 Proliferation Cell Proliferation & Survival ERK1_2->Proliferation Migration Cell Migration Cytoskeleton->Migration

Figure 1: Simplified PAK1 Signaling Pathway.

Inhibitor_Testing_Workflow Inhibitor PAK Inhibitor (this compound or FRAX486) Biochemical Biochemical Assays Inhibitor->Biochemical Cellular Cellular Assays Inhibitor->Cellular Potency IC50 Determination (e.g., Caliper, ADP-Glo) Biochemical->Potency Selectivity Kinase Selectivity Profiling (e.g., KINOMEscan) Biochemical->Selectivity Autophosphorylation PAK1 Autophosphorylation (Western Blot) Cellular->Autophosphorylation Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Cellular->Proliferation Data Data Analysis & Comparison Potency->Data Selectivity->Data Autophosphorylation->Data Proliferation->Data

Figure 2: Experimental Workflow for PAK Inhibitor Evaluation.

Inhibitor_Comparison NVS_PAK1_1 This compound Comparison Comparison Parameters NVS_PAK1_1->Comparison FRAX486 FRAX486 FRAX486->Comparison Potency Biochemical Potency Comparison->Potency Selectivity Kinase Selectivity Comparison->Selectivity Cellular Cellular Activity Comparison->Cellular

Figure 3: Logical Comparison of this compound and FRAX486.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Caliper Mobility Shift Assay)

The Caliper microfluidic mobility shift assay is a common method to determine the in vitro potency of kinase inhibitors.[8]

  • Reaction Setup: Kinase reactions are set up in a 384-well plate.

  • Compound Addition: A serial dilution of the test inhibitor (e.g., this compound or FRAX486) in DMSO is added to the wells.

  • Enzyme and Substrate Addition: The PAK1 enzyme and a fluorescently labeled peptide substrate are added to the wells to initiate the reaction. The reaction is typically carried out at a constant ATP concentration, often at or near the Km for ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 28°C or 30°C) for a defined period (e.g., 60 minutes).[1]

  • Termination: The reaction is stopped by the addition of a stop buffer containing EDTA.

  • Microfluidic Separation: The reaction products are then analyzed on a Caliper LabChip instrument. A voltage is applied across a microfluidic chip, which separates the phosphorylated (product) and unphosphorylated (substrate) peptides based on their different electrophoretic mobilities.

  • Detection and Analysis: The amount of product and substrate is quantified by detecting the fluorescence of the labeled peptides. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular PAK1 Autophosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block the autophosphorylation of PAK1 within a cellular context, which is a hallmark of its activation.

  • Cell Culture and Treatment: Cells expressing PAK1 are cultured to a suitable confluency and then treated with various concentrations of the inhibitor (this compound or FRAX486) or a vehicle control (e.g., DMSO) for a specified duration.

  • Cell Lysis: After treatment, the cells are washed with cold PBS and lysed in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of PAK1 at a key autophosphorylation site (e.g., Thr423 or Ser144). A primary antibody against total PAK1 is used on a separate blot or after stripping the first antibody to serve as a loading control.

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.

  • Analysis: The intensity of the phosphorylated PAK1 band is normalized to the total PAK1 band for each treatment condition to determine the dose-dependent inhibition of autophosphorylation.

Conclusion

Both this compound and FRAX486 are valuable chemical probes for investigating the roles of PAK kinases. The choice between these inhibitors will largely depend on the specific research question.

  • This compound is the inhibitor of choice when high selectivity for PAK1 is paramount, particularly for dissecting the specific functions of this isoform without significantly affecting PAK2. Its allosteric mechanism of action also provides a distinct mode of inhibition compared to the majority of ATP-competitive kinase inhibitors.

  • FRAX486 is a suitable tool for studies where the goal is to inhibit the broader activity of Group I PAKs (PAK1, PAK2, and PAK3). Its ATP-competitive nature is representative of a large class of kinase inhibitors.

Researchers should carefully consider the differing potency and selectivity profiles, as well as the cellular activities of these compounds, when designing experiments and interpreting results. The provided data and protocols serve as a guide to aid in the informed selection and application of these important research tools.

References

NVS-PAK1-1 vs IPA-3: comparing allosteric and ATP-competitive inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison between two distinct inhibitors of p21-activated kinase 1 (PAK1): the allosteric inhibitor NVS-PAK1-1 and the non-ATP-competitive inhibitor IPA-3. PAK1 is a critical signaling node downstream of Rac/Cdc42 GTPases, implicated in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[1][2][3] Its dysregulation is linked to numerous diseases, particularly cancer, making it a significant target for therapeutic development.[2][4] This document is intended for researchers, scientists, and drug development professionals, offering experimental data and protocols to inform the selection and application of these valuable research tools.

Mechanism of Action: Allosteric vs. Covalent Inhibition

The primary distinction between this compound and IPA-3 lies in their mechanism of inhibiting PAK1.

This compound is a potent and highly selective allosteric inhibitor.[1][5] It binds to a site on the kinase domain that is distinct from the ATP-binding pocket.[1][4] This allosteric binding induces a conformational change that indirectly prevents ATP from binding effectively, leading to the inhibition of kinase activity.[1] This mechanism is responsible for its exceptional selectivity across the human kinome.[1][4][6]

IPA-3 is a non-ATP-competitive inhibitor that functions through a unique covalent mechanism.[7][8][9] It targets the N-terminal autoregulatory domain (ARD) of group I PAKs (PAK1-3).[4][9][10] By binding covalently to this domain, IPA-3 prevents the interaction between PAK1 and its upstream activators, such as the GTPase Cdc42, thereby blocking the conformational changes required for kinase activation.[7][8][9] A key characteristic of IPA-3 is that it inhibits the activation of PAK1 but does not inhibit an already-activated kinase.[7][8]

Figure 1. Mechanisms of PAK1 Inhibition cluster_0 This compound (Allosteric) cluster_1 IPA-3 (Covalent, Non-ATP-Competitive) NVS This compound PAK1_NVS Inactive PAK1 (DFG-out conformation) NVS->PAK1_NVS Binds allosteric site pSubstrate_NVS Phosphorylated Substrate PAK1_NVS->pSubstrate_NVS No Phosphorylation ATP_NVS ATP ATP_NVS->PAK1_NVS Binding blocked Substrate_NVS Substrate IPA3 IPA-3 ARD Autoregulatory Domain (ARD) IPA3->ARD Binds covalently PAK1_IPA3 Inactive PAK1 Active_PAK1 Active PAK1 PAK1_IPA3->Active_PAK1 Activation inhibited Cdc42 Cdc42-GTP Cdc42->ARD Binding blocked

Figure 1. Mechanisms of PAK1 Inhibition.

Data Presentation: Quantitative Comparison

The following tables summarize the biochemical and cellular activities of this compound and IPA-3 based on available experimental data.

Table 1: Biochemical Potency and Selectivity
InhibitorTargetParameterValueAssay TypeReference(s)
This compound dephosphorylated PAK1IC₅₀5 nMCaliper Assay[1][5]
phosphorylated PAK1IC₅₀6 nMCaliper Assay[1]
PAK1K_d7 nMDiscoverX Kinome Scan[1][6][11]
dephosphorylated PAK2IC₅₀270 nMCaliper Assay[1]
phosphorylated PAK2IC₅₀720 nMCaliper Assay[1]
PAK2K_d400 nMDiscoverX Kinome Scan[5][6][11]
IPA-3 PAK1IC₅₀2.5 µMCell-free Kinase Assay[7][8][12]
PAK2 / PAK3InhibitionYes, at 10 µMIn vitro Assay[10]
PAK4 / PAK5 / PAK6InhibitionNoCell-free Kinase Assay[7][8]

This compound demonstrates significantly higher potency and over 50-fold selectivity for PAK1 compared to PAK2.[1] IPA-3 is less potent and inhibits other group I PAKs (PAK2, PAK3) at higher concentrations.[10]

Table 2: Cellular Activity and Proliferation
InhibitorCell LineParameterValueMeasurementReference(s)
This compound Su86.86IC₅₀0.25 µMp-PAK1 (S144) Inhibition[1]
Su86.86 (PAK2 shRNA)IC₅₀0.21 µMCell Proliferation[1]
Su86.86IC₅₀~2 µMCell Proliferation[1][5]
MS02 (murine schwannoma)IC₅₀4.7 µMCell Proliferation[13]
HEI-193 (human schwannoma)IC₅₀6.2 µMCell Proliferation[13]
IPA-3 Mouse Embryonic FibroblastsInhibition30 µMPDGF-stimulated PAK activity[10]

This compound shows potent inhibition of PAK1 autophosphorylation in cells.[1] Its anti-proliferative effects are more pronounced in cells where PAK2 is downregulated, consistent with its selectivity for PAK1.[1]

Signaling Pathway and Experimental Workflows

Understanding the context in which these inhibitors function is crucial. PAK1 is a central kinase in pathways regulating cell growth, survival, and motility.

Figure 2. Simplified PAK1 Signaling Pathway RTK RTKs / Integrins RacCdc42 Rac1 / Cdc42 RTK->RacCdc42 PAK1 PAK1 RacCdc42->PAK1 Activate Raf Raf-1 PAK1->Raf MEK MEK1 PAK1->MEK RAF-independent AKT AKT PAK1->AKT Cytoskeleton Cytoskeletal Dynamics PAK1->Cytoskeleton Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT->Proliferation

Figure 2. Simplified PAK1 Signaling Pathway.

A typical workflow to characterize and compare inhibitors like this compound and IPA-3 involves a multi-step process from biochemical assays to cellular functional readouts.

Figure 3. Experimental Workflow for Inhibitor Characterization A Biochemical Kinase Assay B Determine IC₅₀ & Potency A->B C Cellular Target Engagement B->C D Western Blot (p-PAK1, p-MEK, etc.) C->D E Cellular Thermal Shift Assay (CETSA) C->E I Confirm On-Target Effect D->I E->I F Phenotypic Assays G Cell Proliferation / Viability F->G H Cell Migration / Invasion F->H J Assess Functional Outcome G->J H->J I->F

Figure 3. Experimental Workflow for Inhibitor Characterization.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing data.

In Vitro Kinase Activity Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies ADP produced by a kinase. The ADP is converted to ATP, which is then used by luciferase to generate light. The light signal is proportional to the kinase activity.[14][15]

  • Procedure:

    • Compound Plating: Add 50 nL of the inhibitor (this compound, IPA-3, or vehicle control) at various concentrations to the wells of a 384-well microtiter plate.[5]

    • Enzyme Addition: Add 2 µL of recombinant human PAK1 enzyme (e.g., 25 ng/reaction) in kinase buffer to each well.[16] Incubate for 10-60 minutes at room temperature or 30°C.[5][16]

    • Reaction Initiation: Start the kinase reaction by adding 2 µL of a mix containing the substrate (e.g., PAKtide) and ATP (at a concentration near the K_m for the enzyme) to each well.[14][16]

    • Incubation: Incubate the reaction for 60 minutes at 30°C or room temperature.[5][14]

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[14][16]

    • Data Acquisition: Record the luminescence using a plate reader. Calculate the percentage of inhibition relative to the vehicle control and determine IC₅₀ values using a non-linear regression curve fit.[16]

Western Blotting for Cellular PAK1 Pathway Inhibition

This method assesses the phosphorylation status of PAK1 and its downstream substrates in inhibitor-treated cells.

  • Principle: Western blotting uses specific antibodies to detect changes in the protein levels and phosphorylation status of target proteins in cell lysates, providing a direct measure of target engagement and pathway modulation.

  • Procedure:

    • Cell Treatment: Plate cells (e.g., Su86.86) and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound or IPA-3 for a specified time (e.g., 2 hours).[13]

    • Cell Lysis: Wash cells with ice-cold 1X PBS and lyse them in 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[17] Sonicate the lysate to shear DNA and reduce viscosity.[17]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Sample Preparation: Heat an aliquot of each lysate (e.g., 20 µg of protein) at 95-100°C for 5 minutes with Laemmli sample buffer.[17]

    • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and then electrotransfer the proteins to a nitrocellulose or PVDF membrane.[17]

    • Blocking and Antibody Incubation:

      • Block the membrane with 5% w/v nonfat dry milk or BSA in 1X TBST for 1 hour at room temperature.[17][18]

      • Incubate the membrane overnight at 4°C with gentle shaking with a primary antibody diluted in the blocking buffer.[17][19] Use antibodies specific for p-PAK1 (e.g., Thr423), total PAK1, p-MEK (Ser289), and a loading control (e.g., GAPDH or β-actin).

    • Secondary Antibody and Detection:

      • Wash the membrane three times with TBST.

      • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

      • Wash the membrane again three times with TBST.

      • Apply an enhanced chemiluminescence (ECL) reagent and visualize the protein bands using a digital imager or X-ray film.[20]

    • Analysis: Quantify band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify direct target engagement of a compound in a cellular environment.

  • Principle: Ligand binding typically stabilizes a target protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.[21][22][23]

  • Procedure:

    • Cell Treatment: Treat intact cells with the inhibitor (e.g., this compound) or vehicle control for a defined period.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes), followed by cooling.[21]

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not use detergents.

    • Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[24]

    • Protein Detection: Analyze the amount of soluble PAK1 in the supernatant using Western blotting, ELISA, or mass spectrometry.[22][23]

    • Data Analysis: Plot the amount of soluble PAK1 as a function of temperature to generate melting curves. A rightward shift in the curve for inhibitor-treated samples compared to the control indicates target protein stabilization and thus, engagement.[22] An isothermal dose-response can also be performed by heating at a single temperature with varying compound concentrations.[21]

Summary and Conclusion

This compound and IPA-3 are both valuable tools for investigating PAK1 biology, but they possess distinct properties that make them suitable for different applications.

This compound stands out as a superior chemical probe for studying the specific roles of PAK1. Its key advantages are:

  • High Potency: Exhibits low nanomolar IC₅₀ values against PAK1.[1][5]

  • Exceptional Selectivity: Shows high selectivity for PAK1 over PAK2 and the broader kinome, minimizing off-target effects.[1][4][11]

  • Reversible Allosteric Mechanism: Its non-covalent binding is ideal for most cellular and biochemical studies.

A noted limitation of this compound is its poor stability in rat liver microsomes, which may restrict its use in in vivo studies.[5][6]

IPA-3 offers a different approach to PAK inhibition:

  • Unique Mechanism: Its covalent targeting of the autoregulatory domain allows for the study of PAK1 activation dynamics.[9][10] It is particularly useful for experiments designed to prevent the activation of PAK1 without affecting already active kinase pools.[7][8]

  • Group I Specificity: It inhibits group I PAKs (1, 2, and 3) but not group II, which can be useful for studying the combined roles of this subfamily.[7][10]

  • Lower Potency: Its activity is in the low micromolar range, requiring higher concentrations for cellular effects, which may increase the potential for off-target activities.[7][8][12]

References

A Head-to-Head Comparison: BJG-05-039, a PAK1-Selective Degrader, versus its Precursor NVS-PAK1-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the targeted degradation of proteins offers a promising therapeutic strategy. This guide provides a detailed comparison of BJG-05-039, a novel PAK1-selective degrader, and its parent compound, the allosteric PAK1 inhibitor NVS-PAK1-1. We present key performance data, detailed experimental protocols, and visual representations of the underlying biological mechanisms to facilitate an objective evaluation.

BJG-05-039 is a proteolysis-targeting chimera (PROTAC) that builds upon the selectivity of this compound. By linking this PAK1 inhibitor to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), BJG-05-039 redirects the cellular machinery to selectively tag PAK1 for degradation by the proteasome.[1][2][3] This "event-driven" pharmacology contrasts with the "occupancy-driven" mechanism of traditional inhibitors like this compound, potentially leading to more profound and durable pharmacological effects.[4][5]

Performance Data: A Quantitative Comparison

The following tables summarize the key in vitro performance metrics of BJG-05-039 and this compound, highlighting the enhanced potency and selectivity of the degrader.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 (nM)
BJG-05-039 PAK1233[2][5]
PAK2>10,000[2][5]
This compound PAK1 (dephosphorylated)5[6][7][8][9]
PAK1 (phosphorylated)6[6][9]
PAK2824[5]

Table 2: Cellular Anti-proliferative Activity

CompoundCell LineEC50 (µM)
BJG-05-039 MCF7 (PAK1-dependent)0.086[5]
OVCAR3 (PAK1-dependent)0.1[5]
This compound MCF711.8[5]
OVCAR38.9[5]
Su86.862[7]

Mechanism of Action and Signaling Pathways

The distinct mechanisms of this compound and BJG-05-039 are illustrated below. This compound acts as a conventional inhibitor, binding to PAK1 to block its catalytic activity. In contrast, BJG-05-039 induces the degradation of the entire PAK1 protein.

cluster_0 This compound (Inhibitor) cluster_1 BJG-05-039 (Degrader) PAK1_active Active PAK1 PAK1_inactive Inactive PAK1 Downstream Downstream Signaling PAK1_active->Downstream Inhibits NVS This compound NVS->PAK1_active Binds PAK1_protein PAK1 Protein Ternary Ternary Complex (PAK1-BJG-CRBN) PAK1_protein->Ternary BJG BJG-05-039 BJG->PAK1_protein Binds CRBN Cereblon (E3 Ligase) BJG->CRBN Recruits CRBN->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasome Ub->Proteasome Degradation PAK1 Degradation Proteasome->Degradation

Figure 1: Mechanism of Action Comparison

By degrading PAK1, BJG-05-039 effectively shuts down its downstream signaling pathways, which are crucial for cell proliferation and survival. The simplified diagram below illustrates the central role of PAK1 in oncogenic signaling.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras PAK1 PAK1 Ras->PAK1 Raf Raf Ras->Raf PI3K PI3K Ras->PI3K PAK1->Raf MEK MEK PAK1->MEK AKT AKT PAK1->AKT Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K->AKT AKT->Proliferation

Figure 2: Simplified PAK1 Signaling Pathway

Experimental Protocols

To ensure the reproducibility of the presented findings, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Caliper Assay)

This assay measures the ability of a compound to inhibit the kinase activity of PAK1.

  • Plate Preparation : 50 nL of the test compound (this compound or BJG-05-039) in 90% DMSO is added to a 384-well microtiter plate. Compounds are typically tested in an 8-point dose-response format.[7][10]

  • Enzyme Addition : 4.5 µL of the PAK1 enzyme solution is added to each well.

  • Pre-incubation : The plate is pre-incubated at 30°C for 60 minutes.[7][10]

  • Reaction Initiation : 4.5 µL of a solution containing the peptide substrate and ATP is added to each well.

  • Incubation : The reaction is incubated for 60 minutes at 30°C.[7][10]

  • Reaction Termination : 16 µL of a stop solution is added to each well to terminate the kinase reaction.[7]

  • Data Acquisition : The plate is read on a Caliper EZ Reader to measure the amount of phosphorylated and unphosphorylated peptide, allowing for the calculation of percent inhibition and subsequent IC50 values.

Cellular Proliferation Assay

This assay determines the effect of the compounds on the growth of cancer cell lines.

  • Cell Seeding : Cells (e.g., MCF7, OVCAR3) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment : The following day, cells are treated with a serial dilution of the test compound (BJG-05-039 or this compound).

  • Incubation : The plates are incubated for a specified period (e.g., 5 days for this compound on Su86.86 cells).[6]

  • Viability Assessment : Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis : Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls to determine the concentration at which cell growth is inhibited by 50% (EC50).

Western Blotting for PAK1 Degradation

This experiment visualizes the reduction in PAK1 protein levels following treatment with BJG-05-039.

WB_Workflow Cell_Culture 1. Cell Culture (e.g., MCF7, OVCAR3) Treatment 2. Treatment (BJG-05-039, this compound, Control) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-PAK1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Image Analysis Detection->Analysis

Figure 3: Western Blotting Workflow
  • Cell Treatment : MCF7 or OVCAR3 cells are treated with increasing concentrations of BJG-05-039, this compound (as a control), and a negative control compound for 24 hours.[2][5]

  • Lysis : Cells are harvested and lysed to extract total protein. Protein concentration is determined using a BCA assay.

  • Electrophoresis : Equal amounts of protein are separated by size via SDS-PAGE.

  • Transfer : Proteins are transferred from the gel to a PVDF membrane.

  • Blocking : The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation : The membrane is incubated with a primary antibody specific for PAK1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH) is also used to ensure equal protein loading.

  • Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the PAK1 band is quantified and normalized to the loading control.

Conclusion

The conversion of the PAK1 inhibitor this compound into the PROTAC degrader BJG-05-039 represents a significant advancement in the targeted therapy of PAK1-dependent cancers. BJG-05-039 demonstrates superior potency in inhibiting cell proliferation, which is attributed to its ability to induce the selective degradation of PAK1.[5] While this compound provided a crucial starting point with its high selectivity for PAK1, its modest cellular potency and poor stability in rat liver microsomes limited its therapeutic potential.[5][7][10] BJG-05-039 overcomes these limitations by leveraging a catalytic, event-driven mechanism of action, highlighting the potential of targeted protein degradation to yield more effective therapeutics compared to traditional inhibition.[5][11] Researchers investigating PAK1-driven malignancies now have a powerful new tool at their disposal.

References

NVS-PAK1-1: A Highly Selective Kinase Inhibitor Targeting PAK1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the KinomeScan selectivity data for NVS-PAK1-1 against other known p21-activated kinase 1 (PAK1) inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant signaling pathways and experimental workflows.

This compound is a potent and selective allosteric inhibitor of PAK1, a serine/threonine kinase that is a key regulator of cell motility, proliferation, and survival.[1][2][3][4] Overexpression and hyperactivity of PAK1 have been implicated in a variety of cancers, making it an attractive target for therapeutic intervention. The selectivity of a kinase inhibitor is a critical factor in its potential for clinical success, as off-target effects can lead to toxicity. The KinomeScan platform is a widely used competition binding assay to determine the selectivity of kinase inhibitors against a large panel of human kinases.

Comparative Selectivity of PAK1 Inhibitors

The following table summarizes the available quantitative data for this compound and other notable PAK1 inhibitors. The data highlights the superior selectivity of this compound.

InhibitorTargetIC50 / Ki / KdSelectivity Score (S10 @ 10 µM)Kinase Panel SizeKey Off-Targets (Inhibition > 70%)
This compound PAK1 IC50: 5 nM[1][3][4], Kd: 7 nM [2][5]0.003 [5][6]442 [5][6]Exquisitely selective [5]
PAK2IC50: 270 nM (dephosphorylated), 720 nM (phosphorylated)[5]
FRAX597PAK1IC50: 8 nM[1]Not AvailableNot AvailablePAK2 (IC50: 13 nM), PAK3 (IC50: 19 nM)[1]
G-5555PAK1Ki: 3.7 nMNot Available235PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, YSK1[7]
AZ13705339PAK1IC50: 0.33 nM, Kd: 0.28 nMNot Available125PAK2 (IC50: 6 nM, Kd: 0.32 nM), some Src-family kinases[8]
PF-3758309PAK4Kd: 2.7 nMNot AvailableNot AvailablePrimarily a PAK4 inhibitor[1]
FRAX1036PAK1Ki: 23.3 nMNot AvailableNot AvailablePAK2 (Ki: 72.4 nM)[1]

Experimental Protocols

KinomeScan Competition Binding Assay (DiscoverX/Eurofins)

The selectivity of this compound was determined using the KinomeScan platform, a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.

Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the solid support is inversely proportional to the affinity of the test compound for that kinase.

Methodology:

  • Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as T7 phage fusions in E. coli or in HEK-293 cells.

  • Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated, broad-spectrum kinase inhibitor to serve as the immobilized ligand.

  • Competition Assay: The kinase, the immobilized ligand, and the test compound (this compound) are incubated together in a multi-well plate.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified using a highly sensitive method, typically quantitative PCR (qPCR) of a DNA tag fused to the kinase.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase. The selectivity score (S-score) is calculated based on the number of kinases inhibited at a certain threshold and concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of PAK1 in cellular signaling and the workflow of the KinomeScan assay.

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak1 p21-Activated Kinase 1 cluster_downstream Downstream Signaling Pathways cluster_cellular_processes Cellular Processes RAC1/CDC42 RAC1/CDC42 PAK1 PAK1 RAC1/CDC42->PAK1 Activation MAPK_pathway MAPK Pathway (Raf/MEK/ERK) PAK1->MAPK_pathway PI3K_AKT_pathway PI3K/AKT Pathway PAK1->PI3K_AKT_pathway Wnt_pathway Wnt/β-catenin Pathway PAK1->Wnt_pathway Motility Motility PAK1->Motility Angiogenesis Angiogenesis PAK1->Angiogenesis Proliferation Proliferation MAPK_pathway->Proliferation Survival Survival PI3K_AKT_pathway->Survival Wnt_pathway->Proliferation

Caption: PAK1 signaling network, illustrating upstream activators and major downstream pathways.

KinomeScan_Workflow cluster_preparation Assay Preparation cluster_reaction Competition Reaction cluster_detection Detection and Analysis Kinase_Panel Panel of DNA-tagged Kinases Incubation Incubate Kinase, Ligand, and Test Compound Kinase_Panel->Incubation Immobilized_Ligand Immobilized Ligand on Beads Immobilized_Ligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Elution Elute Bound Kinase Wash->Elution qPCR Quantify Kinase via qPCR Elution->qPCR Data_Analysis Data Analysis (% of Control, S-Score) qPCR->Data_Analysis

Caption: Experimental workflow of the KinomeScan competition binding assay.

References

A Comparative Analysis of NVS-PAK1-1 and G-5555: Efficacy and Selectivity in PAK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating therapeutic strategies targeting p21-activated kinase 1 (PAK1), a thorough understanding of the available inhibitory agents is paramount. This guide provides a detailed comparison of two prominent PAK1 inhibitors, NVS-PAK1-1 and G-5555, focusing on their efficacy, selectivity, and mechanism of action, supported by available experimental data.

Executive Summary

This compound is a highly potent and exquisitely selective allosteric inhibitor of PAK1.[1][2][3] In contrast, G-5555 is a potent, ATP-competitive inhibitor that targets group I PAKs (PAK1, PAK2, and PAK3).[4][5][6] While both compounds exhibit low nanomolar efficacy against PAK1, their distinct mechanisms of action and selectivity profiles present different advantages and disadvantages for preclinical research. This compound offers unparalleled selectivity for PAK1, minimizing off-target effects, whereas G-5555 provides broader inhibition of group I PAKs, which may be advantageous in certain contexts. However, in vivo studies have indicated that G-5555 is poorly tolerated in mice, a significant consideration for animal model-based research.[7][8]

Data Presentation

Table 1: Biochemical Potency and Selectivity
ParameterThis compoundG-5555
Target(s) PAK1Group I PAKs (PAK1, PAK2, PAK3)
Mechanism of Action Allosteric, ATP-competitive (indirect)[1]ATP-competitive
PAK1 Potency IC50: 5 nM (dephosphorylated), 6 nM (phosphorylated)[1][2]; Kd: 7 nM[3][9]Ki: 3.7 nM[4][6][10]
PAK2 Potency IC50: 270 nM (dephosphorylated), 720 nM (phosphorylated)[1]; Kd: 400 nM[3][9]Ki: 11 nM[4][6][10]
Kinase Selectivity Highly selective against a panel of 442 kinases.[1]Inhibits 8 out of 235 kinases with >70% inhibition, including PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, and YSK1.[4][5]
Table 2: Cellular Efficacy
ParameterThis compoundG-5555
Cellular Target Inhibition Inhibits PAK1 autophosphorylation (S144) at 0.25 µM in Su86.86 cells.[1]Inhibits phosphorylation of MEK1 (S298) in H292 xenograft model.[4]
Inhibition of Downstream Signaling Inhibits MEK1 (Ser289) phosphorylation at 6-20 µM.[1][3]pMEK IC50: 69 nM.[5]
Anti-proliferative Activity IC50: 2 µM in Su86.86 cells; 0.21 µM in Su86.86 cells with shPAK2.[1][3]Greater growth inhibitory activity in PAK-amplified breast cancer cell lines compared to non-amplified lines.[4]
In Vivo Efficacy Minimal effect on tumor phenotype in a Neurofibromatosis Type 2 GEMM.[7][8]60% tumor growth inhibition in an H292 NSCLC xenograft model at 25 mg/kg b.i.d.[4]
In Vivo Tolerability Poor stability in rat liver microsomes.[3]Poorly tolerated in mice, with single 30 mg/kg doses being lethal.[7][8]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the in vitro potency of kinase inhibitors like this compound and G-5555.

1. Reagents and Materials:

  • Recombinant human PAK1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Peptide substrate (e.g., a fluorescently labeled peptide)

  • Test compounds (this compound, G-5555) dissolved in DMSO

  • 384-well microtiter plates

  • Microplate reader capable of detecting the assay signal (e.g., fluorescence for a FRET-based assay or luminescence for an ADP-Glo assay)

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of the 384-well plate.

  • Add the recombinant PAK1 enzyme diluted in kinase buffer to each well.

  • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP in kinase buffer.

  • Incubate the reaction for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).

  • Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a non-linear regression analysis.

Cellular Proliferation Assay (Representative Protocol)

This protocol outlines a general method for assessing the anti-proliferative effects of this compound and G-5555 on a cancer cell line.

1. Reagents and Materials:

  • Cancer cell line of interest (e.g., Su86.86 pancreatic cancer cells)

  • Complete cell culture medium

  • Test compounds (this compound, G-5555) dissolved in DMSO

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo)

  • Microplate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a DMSO vehicle control.

  • Incubate the cells for a specified period (e.g., 72 or 96 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Mandatory Visualization

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 GPCR GPCRs GPCR->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK1 MEK1 PAK1->MEK1 LIMK LIMK PAK1->LIMK ERK ERK MEK1->ERK Gene_Expression Gene Expression & Cell Proliferation ERK->Gene_Expression Cofilin Cofilin LIMK->Cofilin Inhibition Cell_Motility Cell Motility & Cytoskeletal Reorganization LIMK->Cell_Motility Cofilin->Cell_Motility NVS_PAK1_1 This compound NVS_PAK1_1->PAK1 G_5555 G-5555 G_5555->PAK1

Caption: Simplified PAK1 signaling pathway and points of inhibition.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor to Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Kinase Enzyme Dispense_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate_ATP Add Substrate & ATP Pre_Incubate->Add_Substrate_ATP Incubate Incubate (Kinase Reaction) Add_Substrate_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Read_Signal Read Signal (e.g., Fluorescence) Stop_Reaction->Read_Signal Analyze_Data Analyze Data (Calculate IC50) Read_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

References

NVS-PAK1-1: A Comparative Guide to its Selective Inhibition of PAK1 Over PAK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the allosteric inhibitor NVS-PAK1-1's activity on p21-activated kinase 1 (PAK1) versus its closely related isoform, PAK2. We will delve into the structural determinants of this selectivity, present supporting quantitative data, and outline the experimental protocols used to generate this data.

Introduction to PAK Isoform Selectivity

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that play crucial roles in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1] The PAK family is divided into two groups, with Group I comprising PAK1, PAK2, and PAK3.[2] These isoforms share a high degree of sequence homology, particularly within their ATP-binding catalytic domains (approximately 95% similarity between PAK1 and PAK2), making the development of isoform-selective inhibitors a significant challenge.[1][3] this compound is a notable achievement in this area, functioning as a potent, allosteric inhibitor with remarkable selectivity for PAK1 over PAK2 and the broader kinome.[1][3][4]

Quantitative Comparison of this compound Activity

The selectivity of this compound is evident from the significant differences in its inhibitory potency and binding affinity for PAK1 compared to PAK2. The following tables summarize the key quantitative data from biochemical assays.

Table 1: Inhibitory Potency (IC50) of this compound

Target KinasePhosphorylation StatusIC50 (nM)Fold Selectivity (PAK2/PAK1)
PAK1 Dephosphorylated5>54
Phosphorylated6>120
PAK2 Dephosphorylated270-
Phosphorylated720-

Data sourced from Caliper microfluidic mobility shift assays.[2]

Table 2: Binding Affinity (Kd) of this compound

Target KinaseBinding Affinity (Kd) (nM)Fold Selectivity (PAK2/PAK1)
PAK1 7~57
PAK2 400-

Data sourced from KINOMEscan™ competition binding assays.[4][5][6]

Structural Basis for Selectivity

This compound achieves its remarkable selectivity by binding to a novel allosteric site adjacent to the ATP-binding pocket, rather than competing directly with ATP in the highly conserved hinge region.[1][3] This allosteric binding induces a "DFG-out" conformation of the kinase, which is incompatible with ATP binding, leading to inhibition.[2]

The key to its isoform specificity lies in a subtle difference in the amino acid composition of this allosteric pocket between PAK1 and PAK2. A co-crystal structure of a close analog of this compound with PAK1 revealed that the inhibitor binds beneath the Cα-helix.[3][7] It has been proposed that the selectivity arises from a steric clash between the inhibitor molecule and Leucine 301 (Leu301) in PAK2.[3] In PAK1, the corresponding residue is Asparagine 322 (Asn322), which is smaller and can accommodate the inhibitor without hindrance.[3] This single amino acid difference is sufficient to create a significant disparity in binding affinity and inhibitory potency.

cluster_PAK1 PAK1 Binding Pocket cluster_PAK2 PAK2 Binding Pocket cluster_outcome Result PAK1_Pocket Allosteric Pocket (Asn322) NVS_PAK1_1_PAK1 This compound PAK1_Pocket->NVS_PAK1_1_PAK1 Favorable Binding High_Affinity High Affinity Inhibition PAK2_Pocket Allosteric Pocket (Leu301) NVS_PAK1_1_PAK2 This compound PAK2_Pocket->NVS_PAK1_1_PAK2 Steric Hindrance Low_Affinity Low Affinity Inhibition

Caption: Structural basis for this compound selectivity.

PAK1 Signaling Pathway

PAK1 is a key effector for the Rho GTPases RAC1 and CDC42.[1] Upon activation, PAK1 phosphorylates a multitude of downstream substrates, including MEK1, which in turn activates the MAPK/ERK signaling cascade, influencing cell proliferation and survival.[2] The selectivity of this compound allows for the precise dissection of these PAK1-specific pathways.

RAC1_CDC42 RAC1 / CDC42 (Active GTP-bound) PAK1 PAK1 RAC1_CDC42->PAK1 Activates MEK1 MEK1 PAK1->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation NVS This compound NVS->PAK1 Inhibits

Caption: Simplified PAK1 signaling pathway.

Experimental Protocols

The quantitative data presented in this guide were generated using established biochemical and cellular assays. Below are detailed methodologies for two key types of experiments.

In Vitro Kinase Inhibition Assay (Caliper Mobility Shift Assay)

This assay measures the enzymatic activity of PAK1 and PAK2 by quantifying the phosphorylation of a peptide substrate.

Objective: To determine the IC50 value of this compound for PAK1 and PAK2.

Methodology:

  • Compound Preparation: this compound is serially diluted in 90% DMSO to create an 8-point dose-response curve. 50 nL of each compound concentration is dispensed into the wells of a 384-well microtiter plate.[5]

  • Enzyme Incubation: 4.5 µL of recombinant human PAK1 or PAK2 enzyme solution is added to each well. The plate is then pre-incubated at 30°C for 60 minutes to allow the inhibitor to bind to the kinase.[4][5]

  • Reaction Initiation: 4.5 µL of a solution containing the peptide substrate and ATP is added to each well to start the kinase reaction.[4][5]

  • Reaction Incubation: The reaction is allowed to proceed for 60 minutes at 30°C.[4][5]

  • Reaction Termination: The reaction is stopped by adding 16 µL of a stop solution (e.g., EDTA) to each well.[4][5]

  • Data Acquisition: The plate is read on a Caliper LabChip® EZ Reader. This instrument uses microfluidic electrophoresis to separate the phosphorylated product from the unphosphorylated substrate based on changes in their electrophoretic mobility. The amount of product formed is measured by fluorescence.[4]

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values are then determined by fitting the dose-response data to a four-parameter logistic curve using non-linear regression analysis.[4][5]

Competition Binding Assay (KINOMEscan™)

This assay measures the binding affinity (Kd) of a compound to a large panel of kinases.

Objective: To determine the dissociation constant (Kd) of this compound for PAK1 and PAK2.

Methodology:

  • Assay Principle: The assay is based on a competition between the test compound (this compound) and an immobilized, active-site directed ligand for binding to the kinase of interest (PAK1 or PAK2), which is tagged with DNA.

  • Assay Procedure: Kinase-tagged T7 phage is incubated with the immobilized ligand and a single concentration of the test compound (e.g., 10 µM for broad screening) or a range of concentrations for Kd determination.[2]

  • Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using quantitative PCR (qPCR). The amount of bound kinase is inversely proportional to the affinity of the test compound.

  • Data Analysis: For broad screening, results are reported as "% Control", where lower values indicate stronger binding. For Kd determination, the dose-response data is used to calculate the dissociation constant (Kd), which represents the concentration of the compound at which 50% of the kinase is bound to it.

Start Start: Prepare Reagents Dispense Dispense this compound (Serial Dilutions) Start->Dispense AddEnzyme Add PAK1 or PAK2 Enzyme Dispense->AddEnzyme PreIncubate Pre-incubate (60 min, 30°C) AddEnzyme->PreIncubate AddSubstrate Initiate Reaction (Add Substrate/ATP) PreIncubate->AddSubstrate Incubate Incubate (60 min, 30°C) AddSubstrate->Incubate StopReaction Terminate Reaction (Add Stop Solution) Incubate->StopReaction ReadPlate Read Plate (Caliper Mobility Shift Assay) StopReaction->ReadPlate Analyze Analyze Data & Calculate IC50 ReadPlate->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound stands out as a highly selective inhibitor of PAK1.[1] Its mechanism of action, which involves binding to a less-conserved allosteric site, allows it to exploit a key amino acid difference between PAK1 (Asn322) and PAK2 (Leu301), thereby achieving a selectivity of over 50-fold.[2][3] This remarkable specificity, supported by robust quantitative data from biochemical assays, makes this compound an invaluable chemical probe for elucidating the specific biological roles of PAK1 and a promising starting point for the development of PAK1-targeted therapeutics.

References

Safety Operating Guide

Proper Disposal Procedures for NVS-PAK1-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: NVS-PAK1-1 is classified as a hazardous chemical. Do not dispose of it down the drain or in regular trash. All waste materials, including empty containers, must be treated as hazardous waste and disposed of through a licensed hazardous waste disposal service.

This guide provides essential safety and logistical information for the proper disposal of this compound, a potent and selective allosteric PAK1 inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for understanding the compound's potential hazards and for making informed decisions regarding its handling and disposal.

PropertyValue
Chemical Name (3S)-3-[[2-chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1][2]diazepin-11-yl]amino]-N-(1-methylethyl)-1-pyrrolidinecarboxamide
CAS Number 1783816-74-9
Molecular Formula C₂₃H₂₅ClF₃N₅O
Molecular Weight 479.9 g/mol
Appearance Solid
Solubility Soluble in DMSO (50 mg/ml), DMF (50 mg/ml), and Ethanol (20 mg/ml).[3]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of this compound and associated materials. This procedure is designed to minimize risk and ensure compliance with standard laboratory safety practices.

1. Waste Segregation and Collection:

  • Solid Waste: All solid forms of this compound, including unused or expired material, should be collected in a designated, clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty vials, must be considered contaminated and disposed of as hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Management:

  • Use only approved, leak-proof, and chemically resistant containers for waste collection.

  • Ensure all waste containers are tightly sealed when not in use to prevent spills and volatilization.

  • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

3. Storage:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

4. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the sink or in the regular trash.[1][2]

5. Empty Container Disposal:

  • Even if a container appears empty, residual amounts of this compound may still be present.

  • Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1]

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid_Waste Solid this compound Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste This compound Solutions Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Contaminated_Materials Contaminated Labware Contaminated_Materials->Solid_Container SAA Secure Satellite Accumulation Area Solid_Container->SAA Liquid_Container->SAA EHS Institutional EHS or Licensed Waste Contractor SAA->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocols Cited

This guidance is based on standard laboratory chemical safety protocols and does not cite specific experimental research. The procedures outlined are derived from general best practices for the handling and disposal of potent small molecule inhibitors in a research setting. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

Personal protective equipment for handling NVS-PAK1-1

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PROFESSIONALS

This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is mandatory. The following personal protective equipment must be worn at all times to minimize exposure and ensure user safety.

PPE CategorySpecific Requirements
Eye/Face Protection Chemical safety glasses with side shields or goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or in situations with potential for aerosolization. Consult with your institution's safety officer.

Operational Plans: Handling and Storage

Proper handling and storage are critical to maintain the stability and efficacy of this compound and to prevent accidental exposure.

Handling:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes. Do not ingest or inhale.

  • Ventilation: Handle the compound in a well-ventilated laboratory hood.

  • Weighing: When weighing the solid compound, use an analytical balance within a ventilated enclosure.

Storage:

  • Temperature: Store at -20°C for long-term stability.[1][2]

  • Container: Keep the container tightly closed and in a dry, well-ventilated place.

  • Inert Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen).

Disposal Plan

As a halogenated organic compound, this compound and its contaminated materials must be disposed of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Segregation:

    • Collect all waste materials contaminated with this compound, including unused compound, solutions, and disposable labware (e.g., pipette tips, tubes, gloves), in a dedicated, clearly labeled hazardous waste container.

    • The container must be compatible with halogenated organic compounds.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other institutional or regulatory-required information.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Institutional Pickup:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a quick reference for its biological activity and selectivity.

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50 / Kd
Caliper Assay (dephosphorylated)PAK1IC50 = 5 nM
Caliper Assay (phosphorylated)PAK1IC50 = 6 nM
KINOMEscan Binding AssayPAK1Kd = 7 nM

Table 2: Selectivity Profile of this compound

TargetKdFold Selectivity (vs. PAK1)
PAK2400 nM~57-fold

This compound was found to be highly selective when tested against a panel of 442 kinases at a concentration of 10 µM.

Experimental Protocols

Caliper Assay for PAK1 Kinase Inhibition

This protocol outlines the methodology used to determine the in vitro potency of this compound.

  • Plate Preparation: 50 nL of this compound in 90% DMSO is dispensed into a 384-well microtiter plate across an 8-point dose-response range.[1]

  • Enzyme Addition: 4.5 µL of the PAK1 enzyme solution is added to each well.[1]

  • Pre-incubation: The plate is pre-incubated for 60 minutes at 30°C.[1]

  • Reaction Initiation: 4.5 µL of a peptide substrate/ATP solution is added to initiate the kinase reaction.[1]

  • Incubation: The reaction is allowed to proceed for 60 minutes at 30°C.[1]

  • Reaction Termination: 16 µL of a stop solution is added to each well to terminate the reaction.[1]

  • Data Acquisition: The plates are read using a Caliper LC3000 workstation to quantify the extent of peptide phosphorylation.[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the PAK1 signaling pathway and a typical experimental workflow for evaluating a PAK1 inhibitor.

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_rho Rho GTPases cluster_downstream Downstream Cellular Processes RTK Receptor Tyrosine Kinases (RTKs) Rac1 Rac1 RTK->Rac1 Integrins Integrins Integrins->Rac1 GPCR GPCRs Cdc42 Cdc42 GPCR->Cdc42 PI3K PI3K PI3K->Rac1 Ras Ras Ras->Rac1 PAK1 PAK1 Rac1->PAK1 Activation Cdc42->PAK1 Activation Cell_Survival Cell Survival (Raf1, Akt, BAD) PAK1->Cell_Survival Cytoskeletal_Dynamics Cytoskeletal Dynamics (LIMK, MLCK) PAK1->Cytoskeletal_Dynamics Gene_Expression Gene Expression (Cyclin D1, NF-κB) PAK1->Gene_Expression NVS_PAK1_1 This compound NVS_PAK1_1->PAK1 Inhibition Cell_Motility Cell Motility Cytoskeletal_Dynamics->Cell_Motility

Caption: The PAK1 signaling pathway is activated by various upstream signals.

Experimental_Workflow Start Start: Treat Cells with This compound Incubate Incubate for Defined Time Period Start->Incubate Harvest Harvest Cells & Prepare Lysates Incubate->Harvest WesternBlot Western Blot Analysis (e.g., p-MEK, p-ERK) Harvest->WesternBlot CellAssay Cell-Based Assays (Proliferation, Migration) Harvest->CellAssay DataAnalysis Data Analysis & Interpretation WesternBlot->DataAnalysis CellAssay->DataAnalysis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NVS-PAK1-1
Reactant of Route 2
NVS-PAK1-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.